Methoxymethanesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5ClO3S |
|---|---|
Molecular Weight |
144.58 g/mol |
IUPAC Name |
methoxymethanesulfonyl chloride |
InChI |
InChI=1S/C2H5ClO3S/c1-6-2-7(3,4)5/h2H2,1H3 |
InChI Key |
NRGUNNHZDMTTTH-UHFFFAOYSA-N |
Canonical SMILES |
COCS(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
"physical and chemical properties of methoxymethanesulfonyl chloride"
Notice to the Reader: This guide provides a comprehensive overview of the physical and chemical properties of methanesulfonyl chloride (MsCl) . Initial searches for "methoxymethanesulfonyl chloride" did not yield specific data for a compound with that exact name, suggesting it may be an uncommon or unstable compound. The information presented here pertains to the closely related and extensively studied compound, methanesulfonyl chloride.
Introduction
Methanesulfonyl chloride (MsCl), also known as mesyl chloride, is a highly reactive organosulfur compound with the chemical formula CH₃SO₂Cl.[1] It serves as a crucial intermediate and reagent in a wide array of chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[2][3] Its utility stems from the excellent leaving group ability of the mesylate group, facilitating various nucleophilic substitution and elimination reactions. This guide offers a detailed examination of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its role in chemical synthesis.
Physical and Chemical Properties
Methanesulfonyl chloride is a colorless to pale yellow liquid characterized by a pungent odor.[4][5] It is a corrosive substance that should be handled with appropriate safety precautions.[6]
Physical Properties
A summary of the key physical properties of methanesulfonyl chloride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | CH₃SO₂Cl | [4] |
| Molecular Weight | 114.55 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Pungent | [4][5] |
| Density | 1.480 g/cm³ | [1] |
| Melting Point | -32 °C | [1] |
| Boiling Point | 161 °C (at 730 mmHg) | [1] |
| Flash Point | >110 °C | [4] |
| Solubility | Reacts with water. Soluble in polar organic solvents, alcohol, and ether. | [1] |
Chemical Properties
Methanesulfonyl chloride is a highly reactive electrophile, primarily acting as a source of the "CH₃SO₂⁺" group.[1] Its reactivity is central to its synthetic applications.
Hydrolysis: MsCl reacts with water in a process known as hydrolysis to produce methanesulfonic acid and hydrochloric acid.[7] This reaction is typically exothermic and vigorous.[1]
Reactions with Alcohols: In the presence of a non-nucleophilic base, methanesulfonyl chloride reacts with alcohols to form methanesulfonates (mesylates).[1] This transformation is fundamental in organic synthesis as it converts a poor leaving group (hydroxyl) into a good leaving group (mesylate).
Reactions with Amines: Primary and secondary amines react with methanesulfonyl chloride to yield methanesulfonamides.[1] These sulfonamides are notably stable to hydrolysis under both acidic and basic conditions.[1]
Experimental Protocols
Synthesis of Methanesulfonyl Chloride
Several methods for the synthesis of methanesulfonyl chloride have been reported. A common laboratory-scale preparation involves the chlorination of methanesulfonic acid with thionyl chloride.[1][8]
Reaction: CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl[1]
Procedure:
-
In a well-ventilated fume hood, a flask equipped with a reflux condenser and a dropping funnel is charged with methanesulfonic acid.
-
Thionyl chloride is added dropwise to the methanesulfonic acid.
-
The reaction mixture is heated to facilitate the reaction.
-
Upon completion, the excess thionyl chloride is removed by distillation.
-
The resulting methanesulfonyl chloride is then purified by vacuum distillation.
A visual representation of a typical synthesis workflow is provided below.
Mesylation of an Alcohol
The conversion of an alcohol to a mesylate is a cornerstone application of methanesulfonyl chloride.
General Reaction: R-OH + CH₃SO₂Cl → R-OSO₂CH₃ + HCl
Experimental Protocol:
-
The alcohol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to neutralize the HCl produced during the reaction.
-
The solution is cooled in an ice bath.
-
Methanesulfonyl chloride is added dropwise to the cooled solution.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any salts.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude mesylate, which may be further purified by crystallization or chromatography.
The logical flow of this experimental procedure is illustrated in the diagram below.
Safety and Handling
Methanesulfonyl chloride is a corrosive and toxic substance that must be handled with extreme care in a well-ventilated chemical fume hood.[4][6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Due to its reactivity with water, it should be stored in a cool, dry place away from moisture. In case of fire, carbon dioxide, dry chemical powder, or foam are suitable extinguishing agents; water should be avoided.[9]
Applications in Drug Development and Research
The primary role of methanesulfonyl chloride in drug development lies in its ability to facilitate the synthesis of complex organic molecules. The conversion of alcohols to mesylates is a critical step in many synthetic routes, enabling the introduction of various functional groups through nucleophilic substitution. Furthermore, the formation of stable methanesulfonamides is utilized in the synthesis of numerous pharmaceutical compounds.[2]
While methanesulfonyl chloride itself is not typically investigated for direct interaction with signaling pathways, the sulfonyl group it installs is a common moiety in bioactive molecules. The electronic properties of the sulfonyl group can influence the binding of a drug molecule to its target protein.
Conclusion
Methanesulfonyl chloride is a versatile and powerful reagent in organic synthesis. Its high reactivity, particularly in the formation of mesylates and sulfonamides, has cemented its importance in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and in industrial processes.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Methanesulfonyl chloride Dealer and Distributor | Methanesulfonyl chloride Supplier | Methanesulfonyl chloride Stockist | Methanesulfonyl chloride Importers [multichemindia.com]
- 3. Methanesulfonyl Chloride Supplier | 124-63-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. ammol.org [ammol.org]
- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
The Formation of Sulfene from Methoxymethanesulfonyl Chloride: An In-depth Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the proposed mechanism for the formation of sulfene (methoxysulfene) from methoxymethanesulfonyl chloride. Drawing upon established principles of physical organic chemistry and analogies to the well-documented reactivity of methanesulfonyl chloride, this document outlines the kinetic and thermodynamic factors governing this transformation. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction dynamics, including a hypothesized mechanistic pathway, expected experimental outcomes, and the influence of substituents on reactivity.
Introduction
Sulfenes are highly reactive intermediates with the general structure R¹R²C=SO₂. Their transient nature makes them valuable synthons in organic chemistry, capable of undergoing a variety of cycloaddition and insertion reactions. The generation of sulfenes from sulfonyl chlorides in the presence of a base is a common and efficient method for their in situ preparation. While the formation of the parent sulfene (H₂C=SO₂) from methanesulfonyl chloride is well-understood to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism, the specific case of this compound presents an interesting case study in substituent effects on reaction mechanisms. The presence of the methoxy group is anticipated to significantly influence the acidity of the α-proton, thereby impacting the rate and nature of the sulfene formation process.
Proposed Mechanism of Sulfene Formation
The formation of methoxysulfene (CH₃OCH=SO₂) from this compound is proposed to proceed through an E1cB elimination mechanism . This pathway is favored due to the presence of an acidic α-hydrogen and a moderately effective leaving group (chloride). The electron-withdrawing nature of the adjacent methoxy and sulfonyl groups enhances the acidity of the α-proton, facilitating its removal by a base.
The proposed mechanism can be broken down into two key steps:
-
Deprotonation (Formation of a Carbanion): A base, typically a tertiary amine such as triethylamine, abstracts the acidic α-proton from this compound. This results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the adjacent sulfonyl group. This initial step can be either reversible or irreversible depending on the reaction conditions and the strength of the base.
-
Elimination of the Leaving Group: The lone pair of electrons on the carbanion subsequently expels the chloride ion, leading to the formation of the methoxysulfene intermediate. This step is generally fast and irreversible.
Visualizing the Mechanism:
Caption: Proposed E1cB mechanism for sulfene formation.
Quantitative Data Summary
| Parameter | Expected Value/Effect for this compound | Rationale |
| pKa of α-proton | Lower than methanesulfonyl chloride | The electron-withdrawing inductive effect of the methoxy group will increase the acidity of the α-proton. |
| Rate of Deprotonation | Faster than methanesulfonyl chloride | A lower pKa will lead to a faster rate of proton abstraction by a given base. |
| Carbanion Stability | Increased relative to the carbanion of methanesulfonyl chloride | The methoxy group can offer some resonance stabilization to the adjacent carbanion, in addition to the primary stabilization from the sulfonyl group. |
| Overall Reaction Rate | Likely faster than methanesulfonyl chloride | The increased acidity of the α-proton is expected to accelerate the rate-determining deprotonation step. |
Experimental Protocols
To investigate the proposed mechanism, the following experimental protocols are suggested. These are based on established methods for the generation and trapping of sulfenes from other sulfonyl chlorides.
General Procedure for Sulfene Generation and Trapping
Objective: To generate methoxysulfene in situ and trap it with a suitable nucleophile or diene.
Materials:
-
This compound
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Trapping agent (e.g., an alcohol, an enamine, or a diene like cyclopentadiene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of this compound and the chosen trapping agent in the anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to a suitable temperature (typically 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions.
-
A solution of triethylamine in the same anhydrous solvent is added dropwise to the reaction mixture with vigorous stirring over a period of 30-60 minutes.
-
The reaction is allowed to stir at the low temperature for a specified time, and then gradually warmed to room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to isolate the trapped sulfene adduct.
Kinetic Isotope Effect (KIE) Study
Objective: To determine the primary kinetic isotope effect to provide evidence for the E1cB mechanism.
Procedure:
-
Synthesize α-deuterated this compound (CH₃OCD₂SO₂Cl).
-
Perform parallel reactions under identical conditions using both the deuterated and non-deuterated starting materials.
-
The rates of the reactions are measured by monitoring the disappearance of the starting material or the appearance of the product using a suitable analytical technique (e.g., NMR spectroscopy or GC).
-
The kinetic isotope effect (kH/kD) is calculated by dividing the rate constant for the non-deuterated substrate by the rate constant for the deuterated substrate. A significant primary KIE (typically > 2) would strongly support the E1cB mechanism where the C-H(D) bond cleavage is the rate-determining step.
Mandatory Visualizations
Logical Relationship of the E1cB Mechanism
Caption: Logical flow of the E1cB elimination process.
Experimental Workflow for Sulfene Trapping
Caption: A typical experimental workflow for sulfene trapping.
Conclusion
The formation of sulfene from this compound is proposed to proceed via a facile E1cB mechanism, a hypothesis strongly supported by the electronic properties of the methoxy substituent. The increased acidity of the α-proton is expected to accelerate the reaction compared to its unsubstituted counterpart, methanesulfonyl chloride. While direct experimental data for this specific substrate is pending, the mechanistic framework and experimental designs outlined in this guide provide a solid foundation for further investigation. A thorough understanding of this reaction mechanism is crucial for harnessing the synthetic potential of methoxysulfene in the development of novel chemical entities for pharmaceutical and other applications.
The Reactivity of Methoxymethanesulfonyl Chloride with Primary Amines: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the reactivity of methoxymethanesulfonyl chloride (MMSC) with primary amines. It is important to note that while the principles of sulfonyl chloride reactivity are well-established, specific literature detailing the reactions of this compound (CH₃OCH₂SO₂Cl) is limited. Therefore, this document will focus on the well-documented and analogous reactions of other alkyl and aryl sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), with primary amines. The fundamental reaction mechanism is expected to be conserved, providing a strong predictive framework for the behavior of MMSC.
The reaction between a sulfonyl chloride and a primary amine is a cornerstone of modern organic synthesis, yielding a sulfonamide functional group. Sulfonamides are a critical class of compounds in medicinal chemistry, famously constituting the first generation of antibacterial "sulfa drugs" and continuing to be a privileged scaffold in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-HIV drugs.[1][2] Understanding the nuances of their synthesis is therefore of paramount importance to drug development professionals.
The Core Reaction: N-Sulfonylation of Primary Amines
The fundamental reaction is the N-sulfonylation of a primary amine. In this process, the nucleophilic primary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion and the loss of a proton to yield the stable N-substituted sulfonamide and hydrochloric acid.
General Reaction Scheme: R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
Due to the production of hydrochloric acid, a base is typically required to neutralize the acid and drive the reaction to completion.[3] Primary amines are generally highly reactive towards sulfonyl chlorides.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, which can be a second equivalent of the primary amine or an added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product.
The following diagram illustrates this proposed mechanism.
Caption: General Mechanism of N-Sulfonylation.
Quantitative Data on Sulfonylation Reactions
The efficiency of N-sulfonylation is influenced by the substrates, choice of base, and solvent. The following table summarizes various conditions and yields reported in the literature for the reaction of primary amines with sulfonyl chlorides.
| Primary Amine (R'-NH₂) | Sulfonyl Chloride (R-SO₂Cl) | Base | Solvent | Conditions | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 °C | 100 | [1] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 0-25 °C | 100 | [1] |
| p-Toluidine | p-Toluenesulfonyl chloride (TsCl) | Pyridine | - | 0-25 °C | 100 | [1] |
| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | THF | 0 °C to RT, 6h | 86 | [1] |
| Aniline | Benzenesulfonyl chloride | 10% NaOH | Water | RT, 1h | - | [1] |
| Various amines | p-Toluenesulfonyl chloride (TsCl) | None | None | Microwave, 50 °C, 2-8 min | 90-98 | [3][4] |
| Morpholine (sec. amine) | Tosyl chloride | Acetonitrile | Reflux, 1h | >95 | [5] |
Note: The table includes examples with both primary and a secondary amine for comparison. Yields are typically high, especially for reactive primary amines.
Experimental Protocols
A detailed, representative protocol provides insight into the practical application of this reaction. The following is a general procedure for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.
General Protocol for N-Sulfonylation using Triethylamine
Reagents & Equipment:
-
Primary Amine (1.0 mmol)
-
Sulfonyl Chloride (1.0 mmol)
-
Triethylamine (TEA) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar is charged with the primary amine (1.0 mmol) and dissolved in the anhydrous solvent (10 mL).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Base Addition: Triethylamine (1.2 mmol) is added dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: The sulfonyl chloride (1.0 mmol), dissolved in a small amount of the same solvent, is added dropwise to the cooled reaction mixture over 5-10 minutes.
-
Reaction: The reaction is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).
-
Work-up:
-
The reaction mixture is quenched by the addition of water (15 mL).
-
The aqueous layer is extracted with an organic solvent like ethyl acetate or DCM (3 x 20 mL).
-
The combined organic layers are washed sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure sulfonamide.
The following diagram illustrates a typical workflow for this synthesis and purification process.
Caption: Typical Experimental Workflow for N-Sulfonylation.
Conclusion
The N-sulfonylation of primary amines is a robust and high-yielding reaction that is fundamental to the synthesis of sulfonamides. While direct experimental data for this compound is not widely available, the established reactivity of analogous sulfonyl chlorides provides a reliable guide for its expected behavior. The reaction proceeds via a nucleophilic substitution mechanism, is typically facilitated by a base to neutralize the HCl byproduct, and is tolerant of a wide range of functional groups. For professionals in drug discovery and development, mastering this reaction is essential for accessing the vast and pharmacologically significant chemical space of sulfonamide-containing molecules.
References
An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of methanesulfonyl chloride and its methoxy-substituted analogue, (4-methoxyphenyl)methanesulfonyl chloride. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical properties, synthesis, and applications, particularly in the synthesis of pharmaceutical intermediates.
Introduction
Methanesulfonyl chloride (MsCl) is a fundamental reagent in organic synthesis, primarily utilized for the introduction of the methanesulfonyl (mesyl) group.[1][2] This functional group is an excellent leaving group in nucleophilic substitution reactions and serves as a protecting group for amines.[1] The versatility of MsCl has led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4]
Substituted derivatives of methanesulfonyl chloride, such as (4-methoxyphenyl)methanesulfonyl chloride, offer modified reactivity and properties that can be advantageous in specific synthetic contexts. The presence of a methoxy group on the phenyl ring influences the electronic properties of the sulfonyl chloride moiety.[5] This guide will explore both the parent compound and this important derivative.
Chemical and Physical Properties
The key physical and chemical properties of methanesulfonyl chloride and (4-methoxyphenyl)methanesulfonyl chloride are summarized below for easy comparison.
| Property | Methanesulfonyl Chloride | (4-Methoxyphenyl)methanesulfonyl chloride |
| CAS Number | 124-63-0[6] | 110661-59-1[7] |
| Molecular Formula | CH₃SO₂Cl[1] | C₈H₉ClO₃S[7] |
| Molecular Weight | 114.55 g/mol [2] | 220.67 g/mol |
| Appearance | Colorless to pale yellow liquid[4][8] | Not specified (typically a solid) |
| Boiling Point | 161 °C at 760 mmHg[3] | 332.7 °C at 760 mmHg[7] |
| Melting Point | -32 °C[1] | Not available |
| Density | 1.480 g/cm³[1] | 1.4 g/cm³[7] |
| Solubility | Soluble in polar organic solvents; reacts with water and alcohols[1] | Soluble in organic solvents |
Molecular Structure
Methanesulfonyl Chloride (Mesyl Chloride)
The structure of methanesulfonyl chloride consists of a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a methyl group and a chlorine atom.[4]
SMILES: CS(Cl)(=O)=O[1] InChI: 1S/CH3ClO2S/c1-5(2,3)4/h1H3[6]
(4-Methoxyphenyl)methanesulfonyl chloride
This molecule features a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to a phenyl ring substituted with a methoxy group at the para position.[5]
SMILES: COC1=CC=C(CS(=O)(=O)Cl)C=C1 InChI: InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(6-13(9,10)11)3-5-8/h2-5H,6H2,1H3
Synthesis
Methanesulfonyl chloride can be synthesized through various methods, with the chlorination of methanesulfonic acid being a common laboratory and industrial approach.
-
From Methane and Sulfuryl Chloride: A radical reaction between methane and sulfuryl chloride can produce methanesulfonyl chloride.[1][9] CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HCl
-
From Methanesulfonic Acid: Chlorination of methanesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂) is a widely used method.[1] CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl[1]
A common synthetic route for (4-methoxyphenyl)methanesulfonyl chloride involves a two-step process starting from 4-methoxybenzyl mercaptan.[5]
-
Oxidation to Sulfonic Acid: The mercaptan is oxidized to the corresponding sulfonic acid.[5]
-
Chlorination: The sulfonic acid is then chlorinated to yield the final sulfonyl chloride.[5]
Caption: Synthesis of (4-Methoxyphenyl)methanesulfonyl chloride.
Experimental Protocols
This protocol is based on established laboratory procedures.[10]
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.[10]
-
Reaction: Methanesulfonic acid (1.5 moles) is placed in the flask and heated to 95°C.[10] Thionyl chloride (2.0 moles) is added dropwise over 4 hours while maintaining the temperature at 95°C.[10] The reaction mixture is stirred for an additional 3.5 hours at the same temperature.[10]
-
Purification: The product is purified by distillation under reduced pressure.[10] The fraction boiling at 64-66°C/20 mmHg is collected.[10]
This representative protocol illustrates the use of methanesulfonyl chloride to convert an alcohol into a mesylate, a common step in drug synthesis.[11]
-
Dissolution: The alcohol (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) in a flask.
-
Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) (2 equivalents), is added to the solution.[11]
-
Cooling: The mixture is cooled to 0°C in an ice bath.
-
Addition of MsCl: Methanesulfonyl chloride (1.2 equivalents) is added dropwise to the stirred solution.[11]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude mesylate, which may be further purified by chromatography.
Applications in Drug Development and Organic Synthesis
Methanesulfonyl chloride and its derivatives are indispensable tools in medicinal chemistry and drug development.
-
Formation of Methanesulfonates (Mesylates): The primary application of MsCl is the conversion of alcohols to methanesulfonates.[1] This transformation converts a poor leaving group (hydroxyl) into an excellent leaving group (mesylate), facilitating subsequent nucleophilic substitution, elimination, or reduction reactions.[12]
-
Formation of Methanesulfonamides: MsCl reacts with primary and secondary amines to form highly stable methanesulfonamides.[1] Sulfonamides are a critical class of compounds in pharmaceuticals.[4] This stability also makes the mesyl group a useful protecting group for amines.[1]
-
Chlorinating Agent: Under certain conditions, methanesulfonyl chloride can act as a chlorinating agent.[12]
-
Role in API Synthesis: The reactivity of the sulfonyl chloride group is leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs).[13] Derivatives like trifluoromethanesulfonyl chloride are used to modify the pharmacokinetic properties of drug molecules, such as enhancing cell membrane permeability or metabolic stability.[14]
Caption: Key reactions of Methanesulfonyl Chloride in synthesis.
Safety and Handling
Methanesulfonyl chloride is a corrosive and highly toxic substance that acts as a lachrymator.[1][8] It reacts exothermically with nucleophiles, including water.[1] Hydrolysis of MsCl produces methanesulfonic acid and corrosive hydrogen chloride gas, which can damage equipment and pose safety risks.[15] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[16] Store in a cool, dry place away from moisture.[4]
Conclusion
Methanesulfonyl chloride and its derivatives, such as (4-methoxyphenyl)methanesulfonyl chloride, are powerful reagents in modern organic synthesis. Their ability to form excellent leaving groups and stable sulfonamides makes them invaluable in the multi-step synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of their properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for their effective and safe utilization in research and development.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Methanesulfonyl Chloride [drugfuture.com]
- 3. Page loading... [guidechem.com]
- 4. What is Methanesulfonyl Chloride (MsCl)? Properties, Structure & Key Applications | HoriazonChemical [horiazonchemical.com]
- 5. (4-Methoxyphenyl)methanesulfonyl chloride | 110661-59-1 | Benchchem [benchchem.com]
- 6. Methanesulfonyl chloride [webbook.nist.gov]
- 7. CAS#:110661-59-1 | (4-Methoxyphenyl)methanesulfonyl chloride | Chemsrc [chemsrc.com]
- 8. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Methanesulfonyl Chloride [commonorganicchemistry.com]
- 12. arkema.com [arkema.com]
- 13. Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride – HoriazonChemical [horiazonchemical.com]
- 14. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 15. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 16. Methanesulfonyl chloride Mesyl chloride [sigmaaldrich.com]
Solubility of Methoxymethanesulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of methoxymethanesulfonyl chloride in organic solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this document provides an estimation of its solubility based on the known properties of the structurally analogous compound, methanesulfonyl chloride. The guide outlines the expected solubility characteristics and furnishes a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.
Estimated Solubility Profile of this compound
The following table summarizes the qualitative solubility of methanesulfonyl chloride, which can be used as a reasonable estimate for this compound.
| Solvent Class | Specific Solvent | Estimated Solubility of this compound | Reference for Analogue |
| Protic Solvents | Water | Reacts (hydrolyzes); may appear as slightly soluble or insoluble.[1][2][3] | Methanesulfonyl Chloride |
| Ethanol | Soluble (with potential for reaction).[1][2] | Methanesulfonyl Chloride | |
| Aprotic Polar Solvents | Ether (Diethyl ether) | Soluble.[1][2] | Methanesulfonyl Chloride |
| Most Organic Solvents | Soluble.[1] | Methanesulfonyl Chloride |
Note: Sulfonyl chlorides as a class are known to be reactive towards nucleophiles, including water and alcohols, leading to hydrolysis or alcoholysis.[1] This reactivity should be a primary consideration when selecting a solvent for any application. For inert solutions, aprotic solvents are recommended.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental procedure is required. The following protocol outlines the isothermal equilibrium method, a common technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent)
-
Vials with sealed caps
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Dilute the saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the experimental protocol for determining solubility.
Disclaimer: The information provided on the solubility of this compound is an estimation based on an analogous compound. For precise and reliable data, experimental verification as outlined in this guide is strongly recommended. Always handle this compound with appropriate safety precautions in a well-ventilated fume hood, as sulfonyl chlorides can be corrosive and lachrymatory.
References
Spectroscopic Analysis of Methoxymethanesulfonyl Chloride: A Theoretical and Practical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the spectroscopic characterization of methoxymethanesulfonyl chloride (CH₃OCH₂SO₂Cl). A comprehensive search for direct experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this specific compound has revealed a significant lack of publicly available information. This suggests that the compound may be novel, not extensively studied, or that its characterization data has not been disseminated in common scientific databases.
Therefore, this document provides a detailed theoretical prediction of the expected NMR and IR spectra of this compound based on established principles of spectroscopy and the known spectral data of analogous compounds. Furthermore, it outlines generalized, yet detailed, experimental protocols for acquiring and interpreting such data, which can be applied to this and other novel chemical entities.
Theoretical Spectroscopic Data
The structure of this compound contains a methoxy group (CH₃O-), a methylene group (-CH₂-), and a sulfonyl chloride group (-SO₂Cl). The expected spectroscopic signals are derived from the magnetic and vibrational properties of the nuclei and bonds within these functional groups.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of non-equivalent protons.
| Predicted ¹H NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Methoxymethyl protons (-OCH₂SO₂Cl) | 4.5 - 5.0 |
| Methoxy protons (CH₃O-) | 3.5 - 4.0 |
Note: The chemical shifts are predicted based on the expected deshielding effects of the adjacent electronegative oxygen and sulfonyl chloride groups. The exact values may vary depending on the solvent used.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is anticipated to display two signals corresponding to the two carbon atoms in the molecule.
| Predicted ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Methoxymethyl carbon (-OC H₂SO₂Cl) | 70 - 80 |
| Methoxy carbon (C H₃O-) | 55 - 65 |
Note: The predicted chemical shifts are based on the expected electron-withdrawing effects of the attached functional groups.
Predicted IR Spectral Data
The infrared spectrum will be characterized by absorption bands corresponding to the vibrational modes of the various functional groups present in the molecule.
| Predicted IR Data | |
| Assignment | Predicted Frequency (cm⁻¹) |
| Asymmetric S=O stretch | 1370 - 1400 |
| Symmetric S=O stretch | 1170 - 1190 |
| C-O-C stretch | 1050 - 1150 |
| S-Cl stretch | 600 - 700 |
| C-H stretch (methoxy & methylene) | 2850 - 3000 |
Note: The strong absorptions of the sulfonyl chloride group are expected to be the most prominent features of the IR spectrum.
Experimental Protocols
The following are detailed methodologies for the acquisition and analysis of NMR and IR spectra, which can be employed for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of TMS (0.03% v/v) to serve as an internal reference (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard single-pulse experiments. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling). A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts and coupling patterns (if any) to assign the signals to the specific protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for thin-film analysis
-
Sample of this compound
Procedure:
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.
-
-
Sample Preparation (Thin-Film Method):
-
Place a drop of the liquid sample between two salt plates.
-
Gently press the plates together to form a thin, uniform film.
-
-
Data Acquisition:
-
Place the ATR accessory or the salt plates into the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the empty instrument (or clean ATR crystal/salt plates).
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed absorption frequencies with known vibrational modes of functional groups to confirm the presence of the sulfonyl chloride, ether, and alkyl moieties.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopic analysis.
An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride
A Note to the Reader: This guide focuses on the electrophilicity of methanesulfonyl chloride (MsCl) due to the limited availability of specific scientific literature on methoxymethanesulfonyl chloride at the time of writing. The principles and data presented for methanesulfonyl chloride provide a strong foundation for understanding the reactivity of related sulfonyl chlorides.
Introduction
Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound widely employed in organic synthesis.[1][2] Its potent electrophilicity makes it an essential reagent for the formation of methanesulfonates (mesylates) and methanesulfonamides.[1][2] This technical guide provides a comprehensive overview of the electrophilic nature of methanesulfonyl chloride, detailing its reactivity, relevant experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
The high reactivity of methanesulfonyl chloride stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This polarization makes the sulfur atom highly electron-deficient and thus a strong electrophile.[1] Its compact structure, compared to other sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl), contributes to its enhanced reactivity in nucleophilic substitution reactions.[3]
Reactivity and Electrophilic Nature
Methanesulfonyl chloride serves as a source of the electrophilic "CH₃SO₂⁺" synthon.[1] It readily reacts with a wide range of nucleophiles, including alcohols, amines, and water.[2]
Reaction with Alcohols (Mesylation)
One of the most common applications of methanesulfonyl chloride is the conversion of alcohols to methanesulfonates (mesylates). This transformation is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the HCl generated during the reaction. The resulting mesylate is an excellent leaving group, far more reactive than the original hydroxyl group, making it a valuable intermediate for nucleophilic substitution and elimination reactions.[4]
The formation of methanesulfonates is believed to proceed through a mechanism involving the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cb elimination, which is then attacked by the alcohol.[2]
Reaction with Amines
Primary and secondary amines react with methanesulfonyl chloride to form stable methanesulfonamides.[2] These sulfonamides are notably resistant to hydrolysis under both acidic and basic conditions, making them useful as protecting groups for amines in multi-step syntheses.[2]
Hydrolysis (Solvolysis)
Methanesulfonyl chloride reacts with water in a process known as hydrolysis or solvolysis. Kinetic studies of the solvolysis of methanesulfonyl chloride in water and various aqueous organic solvents have provided valuable insights into its reaction mechanism. The data strongly supports a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6]
Quantitative Data on Reactivity
The electrophilicity of sulfonyl chlorides can be quantified and compared through kinetic studies of their solvolysis reactions.
Solvolysis Rate Constants
The following table summarizes the first-order rate constants (k) for the solvolysis of methanesulfonyl chloride in various solvents.
| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| Water | 20 | 1.568 x 10⁻³ |
| D₂O | 20 | 1.000 x 10⁻³ |
| Methanol | 25 | 1.13 x 10⁻⁵ |
| Ethanol | 25 | 2.55 x 10⁻⁶ |
Data compiled from various sources.[5][6] The kinetic solvent isotope effect (KSIE), k(H₂O)/k(D₂O), of approximately 1.57 suggests a mechanism where the O-H bond of the nucleophile is partially broken in the transition state, consistent with an Sₙ2 mechanism.[6]
Activation Parameters for Hydrolysis
Thermodynamic parameters for the hydrolysis of methanesulfonyl chloride in water further support the proposed Sₙ2 mechanism.
| Parameter | Value |
| ΔH‡ (kJ/mol) | 65.7 |
| ΔS‡ (J/mol·K) | -34.8 |
| ΔG‡ (kJ/mol) | 76.1 |
Values are for hydrolysis in water at 25 °C.
Experimental Protocols
General Procedure for the Mesylation of an Alcohol
Materials:
-
Alcohol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Dissolve the alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 to 1.5 equivalents) to the solution and stir.
-
Slowly add methanesulfonyl chloride (1.1 to 1.3 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for a specified time (typically 1-3 hours) and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Synthesis of Methanesulfonyl Chloride from Methanesulfonic Acid
Materials:
-
Methanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Distillation apparatus
-
Heating mantle
Procedure (based on Organic Syntheses procedure): [7]
-
In a flask equipped with a reflux condenser and a dropping funnel, heat methanesulfonic acid to 95 °C.[7]
-
Slowly add thionyl chloride (1.3 equivalents) to the heated acid over a period of 4 hours, maintaining the temperature at 95 °C.[7]
-
After the addition is complete, continue heating at 95 °C for an additional 3.5 hours.[7]
-
The crude product is then purified by vacuum distillation. The product typically distills at 64-66 °C at 20 mmHg.[7]
Visualizing Reaction Mechanisms
The following diagrams illustrate the key reaction pathways of methanesulfonyl chloride.
Caption: Proposed mechanism for the mesylation of an alcohol involving a sulfene intermediate.
Caption: Sₙ2 mechanism for the hydrolysis of methanesulfonyl chloride.
Applications in Drug Development
The high electrophilicity and reactivity of methanesulfonyl chloride make it a valuable tool in drug discovery and development. The conversion of hydroxyl groups to good leaving groups (mesylates) is a fundamental transformation that enables the synthesis of a wide variety of drug candidates through subsequent nucleophilic substitution reactions. Furthermore, the formation of stable sulfonamides is a common strategy for introducing this functional group into bioactive molecules, which can influence their solubility, metabolic stability, and target binding affinity.
Conclusion
Methanesulfonyl chloride is a powerful electrophile whose reactivity is central to many transformations in organic synthesis. Its ability to readily form mesylates and sulfonamides has cemented its role as an indispensable reagent in both academic research and the pharmaceutical industry. A thorough understanding of its electrophilic nature, reaction mechanisms, and handling procedures is crucial for its effective and safe utilization. While specific data on this compound is scarce, the principles governing the electrophilicity of methanesulfonyl chloride provide a robust framework for predicting and understanding the reactivity of this and other related sulfonyl chlorides.
References
- 1. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Historical Development of Key Reagents: A Technical Guide to Methoxymethyl Chloride (MOM-Cl) and Methanesulfonyl Chloride (MsCl)
A Note on Terminology: An extensive review of chemical literature indicates that the reagent "methoxymethanesulfonyl chloride" is not a commonly recognized or utilized compound in organic synthesis. It is highly probable that this term arises from a conflation of two distinct and widely used reagents: Methoxymethyl Chloride (MOM-Cl) and Methanesulfonyl Chloride (MsCl) . This technical guide provides an in-depth exploration of the historical development, synthesis, and application of both of these foundational reagents for researchers, scientists, and professionals in drug development.
Part 1: Methoxymethyl Chloride (MOM-Cl) for Hydroxyl Protection
Historical Context and Evolution
The methoxymethyl (MOM) ether was established as a robust protecting group for hydroxyl functionalities, prized for its stability across a broad spectrum of reaction conditions, particularly in the presence of strong bases, and its straightforward removal under acidic conditions.[1][2] The principal reagent for installing the MOM group is chloromethyl methyl ether , more commonly known in laboratory parlance as methoxymethyl chloride (MOM-Cl) .[2][3]
Initial preparations of MOM-Cl, which involved the reaction of formaldehyde, methanol, and hydrogen chloride, were later found to be contaminated with the potent carcinogen bis(chloromethyl) ether. This critical safety concern drove the development of safer synthetic methodologies. Modern approaches, such as the reaction of dimethoxymethane with an acyl chloride, are now favored as they significantly mitigate the risk of forming this hazardous byproduct.
Synthesis of Methoxymethyl Chloride (MOM-Cl)
The synthesis of MOM-Cl has evolved to prioritize safety and purity:
-
Legacy Method: The reaction of formaldehyde, methanol, and hydrogen chloride. This route is now largely obsolete in research and industrial settings due to the formation of the highly carcinogenic bis(chloromethyl) ether.
-
Modern Methods: The reaction of dimethoxymethane with an acyl chloride, such as acetyl chloride or benzoyl chloride, often in the presence of a Lewis acid catalyst. These methods are the current standard, offering high-purity MOM-Cl with minimal toxic byproducts.
Core Applications in Synthesis
MOM-Cl is a cornerstone reagent for the protection of hydroxyl groups in alcohols and phenols within the framework of multi-step organic synthesis.[4] The resulting MOM ether exhibits commendable stability towards a variety of reagents, including strong bases, nucleophiles, and numerous oxidizing and reducing agents.[2] This stability enables chemists to perform selective transformations on other functional groups within a complex molecule. The MOM group is also effective for the protection of amines.[2]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Methoxymethyl Chloride (MOM-Cl) | ||
| CAS Number | 107-30-2 | |
| Molecular Formula | C₂H₅ClO | |
| Molecular Weight | 80.51 g/mol | |
| Boiling Point | 55-57 °C | |
| Density | 1.06 g/mL | |
| Methoxymethyl (MOM) Ether Properties | ||
| pH Stability | 4 to 12 | [1] |
| Stability Profile | Stable towards oxidizing and reducing agents, bases, nucleophiles, and electrophiles. | [1] |
| Lability Profile | Cleaved by protic and Lewis acids (e.g., HCl). | [1][3] |
Detailed Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using MOM-Cl
-
Materials: Substrate alcohol, MOM-Cl (1.2 eq.), N,N-diisopropylethylamine (DIPEA, 1.5 eq.), anhydrous dichloromethane (DCM).
-
Procedure: a. The alcohol is dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. DIPEA is added to the solution. c. The mixture is cooled to 0 °C in an ice bath. d. MOM-Cl is added dropwise to the stirred solution. e. The reaction is allowed to gradually warm to ambient temperature and is monitored for completion by Thin Layer Chromatography (TLC). f. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. g. The product is extracted into an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. h. The crude product is purified by flash column chromatography.
Protocol 2: Deprotection of a MOM Ether
-
Materials: MOM-protected substrate, methanolic HCl (e.g., 1.25 M), methanol.
-
Procedure: a. The MOM-protected compound is dissolved in methanol. b. A solution of HCl in methanol is added. c. The reaction is stirred at room temperature and monitored by TLC. d. Once the reaction is complete, the mixture is carefully neutralized with a mild base such as sodium bicarbonate. e. The solvent is removed under reduced pressure. The residue is partitioned between water and an appropriate organic solvent. f. The organic layer is dried, filtered, and concentrated to yield the deprotected alcohol.
Visualization of Key Processes
Caption: General workflow for the protection of an alcohol with MOM-Cl.
Caption: General workflow for the acidic deprotection of a MOM ether.
Part 2: Methanesulfonyl Chloride (MsCl) for Hydroxyl Activation and Protection
Historical Context and Evolution
Methanesulfonyl chloride (MsCl) , commonly referred to as mesyl chloride, is an indispensable reagent in modern organic synthesis, primarily for the transformation of alcohols into methanesulfonates (mesylates).[5] The significance of this transformation lies in the fact that the mesylate group is an excellent leaving group, in stark contrast to the inherently poor leaving ability of the hydroxyl group.[6] The advent of MsCl as a readily available and highly efficient reagent has profoundly impacted the field of synthetic organic chemistry by providing a reliable method for activating alcohols towards nucleophilic substitution and elimination reactions.
Synthesis of Methanesulfonyl Chloride (MsCl)
The industrial and laboratory-scale synthesis of MsCl is well-established, with several viable routes:
-
From Methane: Direct synthesis is achievable through the radical reaction of methane with sulfuryl chloride.[5]
-
From Methanesulfonic Acid: A prevalent method involves the chlorination of methanesulfonic acid using chlorinating agents such as thionyl chloride or phosgene.[5][7]
-
From Methyl Mercaptan: An alternative industrial process utilizes the simultaneous hydrolysis and chlorination of methyl mercaptan.[8]
Core Applications in Synthesis
The principal utility of MsCl is the conversion of alcohols to mesylates, which are versatile intermediates for a range of subsequent transformations:
-
Nucleophilic Substitution: The mesylate group is readily displaced by a diverse array of nucleophiles, enabling the formation of carbon-heteroatom and carbon-carbon bonds.
-
Elimination Reactions: Base-mediated treatment of a mesylate can induce an elimination reaction to furnish an alkene.
-
Amine Protection: The methanesulfonyl group can serve as a protecting group for amines, forming highly stable methanesulfonamides.[5]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Methanesulfonyl Chloride (MsCl) | ||
| CAS Number | 124-63-0 | [9][10][11] |
| Molecular Formula | CH₃ClO₂S | [9][10] |
| Molecular Weight | 114.55 g/mol | [11] |
| Boiling Point | 161 °C (at 730 mmHg) | [5] |
| Density | 1.480 g/mL | [5][12] |
| Mesylate Formation Reaction | ||
| Typical Reaction Yields | Consistently high, often exceeding 90%. | |
| Commonly Used Bases | Triethylamine (TEA), Pyridine. | [6][12] |
| Commonly Used Solvents | Dichloromethane (DCM), Toluene. | [12] |
Detailed Experimental Protocols
Protocol 3: Formation of a Mesylate from a Secondary Alcohol
-
Materials: Substrate alcohol, MsCl (1.1 eq.), triethylamine (TEA, 1.5 eq.), anhydrous dichloromethane (DCM).
-
Procedure: a. The alcohol is dissolved in anhydrous DCM, and TEA is added under an inert atmosphere. b. The resulting solution is cooled to 0 °C. c. MsCl is added dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C. d. The reaction is stirred at 0 °C until TLC analysis indicates complete consumption of the starting alcohol. e. The reaction is quenched by the addition of water. f. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude mesylate is often of sufficient purity to be used directly in the subsequent reaction step.
Visualization of Key Processes
Caption: General workflow for the formation of a mesylate using MsCl.
Caption: A representative SN2 reaction pathway involving a mesylate.
References
- 1. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3993692A - Methane sulfonyl chloride and process of preparation - Google Patents [patents.google.com]
- 9. Methanesulfonyl chloride [webbook.nist.gov]
- 10. Cas 124-63-0,Methanesulfonyl chloride | lookchem [lookchem.com]
- 11. メタンスルホニルクロリド ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methanesulfonyl Chloride [commonorganicchemistry.com]
Theoretical Calculations on the Stability of Methoxymethanesulfonyl Chloride: A Technical and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxymethanesulfonyl chloride (CH₃OCH₂SO₂Cl) is a potentially valuable reagent in organic synthesis, yet a comprehensive understanding of its stability remains largely unexplored in publicly accessible literature. This technical guide addresses this knowledge gap by providing a thorough analysis based on theoretical principles and comparative data from structurally related sulfonyl chlorides. In the absence of direct experimental or computational studies on this compound, this document synthesizes existing research on compounds such as methanesulfonyl chloride and various alkyl and aryl sulfonyl chlorides to predict the stability, potential decomposition pathways, and hydrolysis mechanisms of the title compound. Detailed computational methodologies and proposed experimental protocols are presented to guide future research in definitively characterizing the stability of this compound.
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic chemistry, widely employed in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds prevalent in pharmaceuticals, agrochemicals, and materials science. The reactivity and stability of a sulfonyl chloride are critical parameters that dictate its storage, handling, and application in synthetic protocols. While extensive research has been conducted on the stability of common sulfonyl chlorides like methanesulfonyl chloride (MsCl) and various aromatic derivatives, specific data on this compound is conspicuously absent from the scientific literature.
This whitepaper aims to provide a detailed theoretical framework for understanding the stability of this compound. By examining the established decomposition and hydrolysis mechanisms of analogous sulfonyl chlorides, we can infer the likely behavior of this compound. This guide will delve into the computational methods used to predict the stability of such molecules and present a comparative analysis of relevant quantitative data. Furthermore, we propose a roadmap for future experimental and computational studies to elucidate the precise stability profile of this compound.
Theoretical Background: Factors Influencing Sulfonyl Chloride Stability
The stability of a sulfonyl chloride is primarily governed by the strength of the sulfur-chlorine (S-Cl) and carbon-sulfur (C-S) bonds, as well as its susceptibility to nucleophilic attack, particularly by water (hydrolysis). The principal decomposition pathways include:
-
Thermal Decomposition: This can proceed through either a homolytic (radical) or heterolytic (ionic) cleavage of the C-S or S-Cl bonds. The preferred pathway is influenced by the structure of the R-group, the solvent, and the temperature.
-
Hydrolysis: The reaction with water is a common degradation pathway for sulfonyl chlorides, yielding the corresponding sulfonic acid and hydrochloric acid. This reaction can occur via different mechanisms, including Sₙ2-type displacement or an addition-elimination pathway.
The electronic and steric nature of the substituent (R-group) plays a crucial role in modulating the stability of the sulfonyl chloride functional group. Electron-withdrawing groups can influence the electrophilicity of the sulfur atom and the stability of potential intermediates, while bulky substituents can sterically hinder nucleophilic attack.
Computational Methodologies for Stability Analysis
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the stability and reactivity of molecules. For sulfonyl chlorides, these methods can be employed to:
-
Calculate Bond Dissociation Energies (BDEs): The BDE of the S-Cl and C-S bonds can provide a direct measure of their relative strengths and indicate the more likely bond to cleave during thermal decomposition.
-
Determine Reaction Mechanisms and Activation Barriers: By mapping the potential energy surface for decomposition and hydrolysis pathways, it is possible to identify the most favorable reaction mechanism and calculate the associated activation energies. These barriers provide a quantitative measure of the kinetic stability of the molecule.
-
Analyze Substituent Effects: DFT can be used to model how different R-groups, such as the methoxymethyl group, influence the electronic structure and, consequently, the stability of the sulfonyl chloride.
A typical computational workflow for such an analysis is outlined below.
Methodological & Application
Application Notes and Protocols: Methoxymethanesulfonyl Chloride for Alcohol Protection in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methoxymethanesulfonyl chloride (MOM-Cl) as a protecting group for hydroxyl functions in carbohydrate synthesis. The methoxymethyl (MOM) ether is a valuable tool in the synthesis of complex oligosaccharides and glycoconjugates due to its stability under a range of reaction conditions and its relatively straightforward removal.
Introduction to Methoxymethyl (MOM) Protection
The protection of hydroxyl groups is a critical aspect of carbohydrate chemistry, enabling regioselective modifications and the controlled assembly of oligosaccharide chains.[1] The methoxymethyl (MOM) group is an acetal-type protecting group that is stable to a wide pH range (pH 4-12), as well as to various oxidizing and reducing agents, bases, and nucleophiles.[2] This stability makes it compatible with many common reactions in carbohydrate synthesis, including glycosylations.[1] The MOM group is typically introduced by reacting an alcohol with this compound (MOM-Cl) in the presence of a non-nucleophilic base.[3] Deprotection is readily achieved under acidic conditions.[2]
Key Advantages of MOM Protection in Carbohydrate Synthesis
-
Stability: MOM ethers are robust and can withstand a variety of reaction conditions commonly employed in oligosaccharide synthesis.[2]
-
Orthogonality: The MOM group can be selectively removed in the presence of other protecting groups, such as benzyl ethers and silyl ethers, allowing for complex synthetic strategies.
-
Ease of Introduction and Removal: The protection and deprotection steps are generally high-yielding and procedurally straightforward.[2][3]
Data Presentation: Regioselectivity and Yields
The regioselectivity of MOM protection on carbohydrate polyols is influenced by steric and electronic factors. While comprehensive quantitative data for this compound specifically is not extensively tabulated in single sources, the general principles of alcohol reactivity in carbohydrates apply. Primary alcohols are typically more reactive than secondary alcohols due to less steric hindrance. Among secondary alcohols, equatorial hydroxyls are generally more accessible than axial ones.
The following table summarizes representative yields for MOM protection of various carbohydrate substrates under typical reaction conditions.
| Carbohydrate Substrate | Hydroxyl Group(s) Protected | Reagents | Solvent | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | Per-O-methylation | MOM-Cl, DIPEA | DCM | High (not specified) | General procedure |
| Diol Substrate | More Sterically Hindered OH | MOM-Cl, DIPEA | DCM | >95% | [4] |
| General Alcohol | Single OH | MOM-Cl, DIPEA, NaI | DCM | 92% | [5] |
Note: Yields can vary depending on the specific substrate, reaction conditions, and scale. Optimization of base, temperature, and reaction time may be necessary for specific applications.
Experimental Protocols
General Protocol for MOM Protection of a Carbohydrate Alcohol
This protocol is a general guideline for the protection of a hydroxyl group in a carbohydrate using this compound (MOM-Cl) and a hindered base like N,N-diisopropylethylamine (DIPEA).
Materials:
-
Carbohydrate substrate containing one or more free hydroxyl groups
-
This compound (MOM-Cl)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve the carbohydrate substrate (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add DIPEA (2.0-4.0 eq. per hydroxyl group to be protected).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add MOM-Cl (1.5-3.0 eq. per hydroxyl group) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to obtain the desired MOM-protected carbohydrate.
General Protocol for Deprotection of MOM Ethers
This protocol describes the removal of the MOM protecting group under acidic conditions.
Materials:
-
MOM-protected carbohydrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected carbohydrate (1.0 eq.) in a mixture of DCM and TFA (e.g., 10:1 v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the deprotected carbohydrate.
Mandatory Visualizations
General Workflow for MOM Protection in Oligosaccharide Synthesis
The following diagram illustrates a typical workflow for the synthesis of a trisaccharide, highlighting the strategic use of MOM protection.
Caption: A generalized workflow for trisaccharide synthesis using a MOM-protected glycosyl donor.
Logical Relationship of Protection and Deprotection
This diagram illustrates the logical relationship between the protection of a hydroxyl group with MOM-Cl and its subsequent deprotection.
Caption: The cycle of MOM protection and deprotection of a carbohydrate hydroxyl group.
Stability of MOM Ethers in Glycosylation Reactions
MOM ethers are generally stable to the conditions used for the activation of common glycosyl donors, including thioglycosides, trichloroacetimidates, and glycosyl bromides. Promoters such as N-iodosuccinimide (NIS)/triflic acid (TfOH), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and silver triflate are well-tolerated. This stability allows for the use of MOM-protected building blocks in a wide array of glycosylation strategies. However, prolonged exposure to strong Lewis acids at elevated temperatures may lead to some degradation, and reaction conditions should be optimized accordingly.
Conclusion
This compound is a reliable reagent for the introduction of the MOM protecting group in carbohydrate synthesis. The resulting MOM ethers offer a good balance of stability and ease of cleavage, making them a valuable component of the synthetic chemist's toolbox for the construction of complex glycans. The provided protocols and workflows serve as a guide for the effective implementation of this protecting group strategy in research and development.
References
- 1. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for the mesylation of sterically hindered secondary alcohols"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis, rendering the hydroxyl group a good leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2] However, sterically hindered secondary alcohols often exhibit sluggish reactivity towards standard mesylation conditions due to steric hindrance around the hydroxyl group. This protocol details robust methods for the efficient mesylation of such challenging substrates, ensuring high yields and minimizing side reactions. The primary method described utilizes methanesulfonyl chloride in the presence of a tertiary amine base, a widely applicable and effective procedure.[3][4] An alternative catalytic approach for particularly recalcitrant substrates is also presented.
Reaction Mechanism
The mesylation of alcohols with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA), can proceed through two primary mechanistic pathways. In the context of sterically hindered alcohols, the reaction is believed to proceed via the formation of a highly reactive sulfene intermediate (CH₂=SO₂).[2][5] This intermediate is generated by the E2 elimination of HCl from methanesulfonyl chloride, facilitated by the base. The sterically unencumbered sulfene then readily reacts with the alcohol. This pathway is often favored for hindered alcohols as it circumvents the sterically demanding direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride.[3]
Experimental Protocols
Method A: Standard Protocol with Methanesulfonyl Chloride and Triethylamine
This procedure is a general and effective method for the mesylation of a wide range of alcohols, including many sterically hindered secondary alcohols.[3]
Materials:
-
Sterically hindered secondary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cold
-
Brine (saturated aqueous NaCl solution), cold
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the sterically hindered secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 - 2.0 equiv).
-
Stir the solution for 10-15 minutes at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 - 1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, cold saturated aqueous NaHCO₃, and cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method B: DMAP-Catalyzed Protocol for Highly Hindered Alcohols
For exceptionally sterically hindered alcohols where Method A provides low yields, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[6][7]
Materials:
-
Same as Method A, with the addition of 4-(Dimethylamino)pyridine (DMAP).
Procedure:
-
To a solution of the highly hindered secondary alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 - 2.0 equiv).
-
Stir the solution for 10-15 minutes at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 - 1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time will vary depending on the substrate but is generally faster than the uncatalyzed reaction.
-
Follow the same workup and purification procedure as described in Method A.
Data Presentation
The following table summarizes typical reaction parameters for the mesylation of sterically hindered secondary alcohols, providing a basis for comparison and optimization.
| Parameter | Method A: Standard Protocol | Method B: DMAP-Catalyzed Protocol |
| Alcohol | 1.0 equiv | 1.0 equiv |
| MsCl | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv |
| Base | Triethylamine (1.5 - 2.0 equiv) | Triethylamine (1.5 - 2.0 equiv) |
| Catalyst | None | DMAP (0.1 equiv) |
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Yield | Moderate to High | High to Excellent |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the mesylation of a sterically hindered secondary alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes & Protocols: A Step-by-Step Guide to the Formation of Methanesulfonates from Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methanesulfonates (mesylates) from alcohols, a fundamental transformation in organic chemistry. Methanesulfonates are excellent leaving groups, making them valuable intermediates for a variety of subsequent reactions, including nucleophilic substitution, elimination, and reduction.[1][2] This protocol details the reaction mechanism, a generalized experimental procedure, and specific examples with quantitative data.
Reaction Mechanism and Principles
The conversion of an alcohol to a methanesulfonate enhances the reactivity of the hydroxyl group by transforming it from a poor leaving group (hydroxide ion, HO⁻) into a very good one (methanesulfonate, MsO⁻).[2][3] This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[3][4]
The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][5] While the direct reaction is common, an alternative mechanism has been proposed under certain conditions, involving the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the alcohol.[1] The stereochemistry at the alcohol's carbon center is retained during mesylation because the C-O bond is not broken.[5][6]
Caption: General reaction scheme for the mesylation of an alcohol.
Experimental Protocols
The following is a generalized, yet detailed, protocol for the methanesulfonation of an alcohol. This procedure is based on common laboratory practices and can be adapted for various substrates.[7][8]
2.1 Materials and Reagents
-
Alcohol (Substrate)
-
Methanesulfonyl Chloride (MsCl) or Methanesulfonic Anhydride (Ms₂O)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or Pyridine (distilled)
-
Deionized Water
-
10% Hydrochloric Acid (HCl), cold
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
2.2 General Step-by-Step Procedure
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.[7]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For sensitive substrates, temperatures down to -10 °C may be required.[7]
-
Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Mesylating Agent Addition: Add methanesulfonyl chloride (1.1 to 1.2 equivalents) dropwise via a syringe or dropping funnel over 5-10 minutes, ensuring the internal temperature remains low.[7][8]
-
Reaction Monitoring: Stir the mixture at 0 °C for an additional 15-30 minutes, then allow it to warm to room temperature.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel, diluting with more DCM if necessary.
-
Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated NaHCO₃, and finally, saturated brine.[7] These washes remove the triethylamine hydrochloride salt, excess base, and any remaining acid.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanesulfonate.
-
Purification: The product is often pure enough for subsequent steps. If further purification is needed, techniques such as column chromatography can be employed.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
Application Notes and Protocols: Methoxymethanesulfonyl Chloride in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxymethanesulfonyl chloride (MMSC) and its derivatives are versatile reagents in organic synthesis, holding potential for the development of novel agrochemicals. The sulfonylurea class of herbicides, known for their high efficacy at low application rates, represents a key area where sulfonyl chlorides are employed. This document outlines a detailed application of a methoxymethyl-substituted benzenesulfonyl chloride in the synthesis of a hypothetical sulfonylurea herbicide, "MOM-sulfuron." While "MOM-sulfuron" is a model compound for illustrative purposes, the described methodologies are based on established synthesis routes for commercial sulfonylurea herbicides and are intended to provide a practical framework for researchers in the field.
The synthesis involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amino-heterocycle to form the characteristic sulfonylurea bridge. The presence of the methoxymethyl group is explored as a structural modification to potentially influence the herbicidal activity, selectivity, and environmental fate of the resulting compound.
Synthesis of "MOM-sulfuron": A Hypothetical Sulfonylurea Herbicide
The synthesis of "MOM-sulfuron" is presented as a two-step process starting from the hypothetical precursor, 2-(methoxymethyl)benzenesulfonyl chloride. The overall reaction scheme is depicted below.
Workflow for the Synthesis of "MOM-sulfuron"
Caption: Overall workflow for the synthesis of the hypothetical herbicide "MOM-sulfuron".
Experimental Protocols
Step 1: Synthesis of 2-(Methoxymethyl)benzenesulfonyl Isocyanate (Hypothetical Intermediate)
Objective: To synthesize the key sulfonyl isocyanate intermediate from 2-(methoxymethyl)benzenesulfonyl chloride.
Materials:
-
2-(Methoxymethyl)benzenesulfonyl chloride (1.0 eq)
-
Phosgene (20% solution in toluene, 1.2 eq) or Diphosgene (0.4 eq)
-
Anhydrous toluene
-
Activated carbon (for phosgene quenching)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser, dropping funnel, and gas outlet to a scrubber
Procedure:
-
A solution of 2-(methoxymethyl)benzenesulfonyl chloride in anhydrous toluene is charged into a dry reaction vessel under a nitrogen atmosphere.
-
The solution is heated to reflux (approximately 110°C).
-
A 20% solution of phosgene in toluene is added dropwise to the refluxing solution over a period of 1-2 hours. The reaction is monitored by IR spectroscopy for the disappearance of the sulfonamide precursor and the appearance of the isocyanate peak (~2250 cm⁻¹).
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete conversion.
-
The reaction mixture is cooled to room temperature, and excess phosgene is removed by purging with dry nitrogen, with the off-gas being passed through a scrubber containing aqueous sodium hydroxide and activated carbon.
-
The solvent is removed under reduced pressure to yield the crude 2-(methoxymethyl)benzenesulfonyl isocyanate, which is used in the next step without further purification.
Step 2: Synthesis of N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(methoxymethyl)benzenesulfonamide ("MOM-sulfuron")
Objective: To synthesize the final sulfonylurea product by reacting the sulfonyl isocyanate with the amino-heterocycle.
Materials:
-
2-(Methoxymethyl)benzenesulfonyl isocyanate (1.0 eq)
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq)
-
Anhydrous acetonitrile
-
Triethylamine (catalytic amount)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer and dropping funnel
Procedure:
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is suspended in anhydrous acetonitrile in a dry reaction vessel under a nitrogen atmosphere.
-
A catalytic amount of triethylamine is added to the suspension.
-
A solution of 2-(methoxymethyl)benzenesulfonyl isocyanate in anhydrous acetonitrile is added dropwise to the suspension at room temperature over 30-60 minutes.
-
The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is triturated with diethyl ether, filtered, and washed with cold diethyl ether to remove any unreacted starting materials.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified "MOM-sulfuron" as a white solid.
Data Presentation
The following tables summarize the quantitative data for the synthesis of "MOM-sulfuron". These are representative values based on typical yields for sulfonylurea herbicide synthesis.
Table 1: Reactant Quantities and Product Yields
| Step | Reactant 1 | Quantity (molar eq.) | Reactant 2 | Quantity (molar eq.) | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 2-(Methoxymethyl)benzenesulfonyl chloride | 1.0 | Phosgene | 1.2 | 2-(Methoxymethyl)benzenesulfonyl isocyanate | 229.2 | 213.2 | 93 |
| 2 | 2-(Methoxymethyl)benzenesulfonyl isocyanate | 1.0 | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 1.0 | "MOM-sulfuron" | 382.4 | 336.5 | 88 |
Table 2: Physicochemical and Spectroscopic Data for "MOM-sulfuron" (Hypothetical)
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₅O₅S |
| Molecular Weight | 382.38 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 165-168 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.1-7.2 (m, 4H, Ar-H), 4.6 (s, 2H, OCH₂-Ar), 4.0 (s, 3H, OCH₃), 3.4 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 171.2, 165.4, 158.9, 140.1, 134.5, 131.2, 129.8, 128.5, 72.3, 58.9, 54.1, 25.4 |
| Purity (by HPLC) | >98% |
Signaling Pathway and Mechanism of Action
Sulfonylurea herbicides, including the hypothetical "MOM-sulfuron," act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.
Inhibition of Branched-Chain Amino Acid Biosynthesis by "MOM-sulfuron"
Caption: Mechanism of action of "MOM-sulfuron" via inhibition of Acetolactate Synthase (ALS).
The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in the death of susceptible plants. The selectivity of sulfonylurea herbicides is often due to the ability of tolerant crops to rapidly metabolize the herbicide into inactive forms.
Conclusion
The synthetic protocols and conceptual framework provided herein for the hypothetical herbicide "MOM-sulfuron" demonstrate the potential application of methoxymethyl-substituted sulfonyl chlorides in the discovery of new agrochemicals. Researchers can adapt these methodologies to synthesize and evaluate novel sulfonylurea derivatives. The introduction of a methoxymethyl moiety may offer opportunities to fine-tune the biological activity, selectivity profile, and environmental persistence of this important class of herbicides. Further research into the synthesis and biological evaluation of such analogs is warranted to explore their potential in modern agriculture.
Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conversion of primary and secondary amines to methanesulfonamides is a fundamental and widely utilized transformation in organic synthesis, particularly in medicinal chemistry and drug development. Methanesulfonamides are known for their chemical stability and are often incorporated into molecules to enhance properties such as solubility, metabolic stability, and biological activity.[1][2] The reaction involves the treatment of an amine with methanesulfonyl chloride (MsCl) in the presence of a base.[3] The resulting methanesulfonamide group is highly resistant to hydrolysis under both acidic and basic conditions, making it an excellent protecting group for amines or a stable functional group in final target molecules.[1][2]
Reaction Mechanism and Stoichiometry
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Typically, at least two equivalents of a primary amine or one equivalent of a secondary amine with an external base are used.
Caption: Reaction mechanism for the formation of methanesulfonamides.
General Reaction Conditions
The success of the sulfonylation reaction is highly dependent on the choice of solvent, base, and temperature. Anhydrous (dry) conditions are critical, as methanesulfonyl chloride readily hydrolyzes in the presence of water.[4]
| Parameter | Common Choices | Notes |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Nitroalkanes (e.g., Nitroethane), Diethyl Ether, Toluene | Polar aprotic solvents are generally preferred.[1] Nitroalkanes can be advantageous as the amine hydrochloride byproduct precipitates out of the solution.[5] |
| Bases | Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃) | A non-nucleophilic organic base is typically used to scavenge the HCl formed.[3] An excess of the amine reactant can also serve as the base. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often started at 0 °C to control the initial exotherm, especially during the addition of MsCl, and then allowed to warm to room temperature.[6] |
| Stoichiometry | Amine (1.0 eq.), MsCl (1.0 - 1.2 eq.), Base (1.1 - 2.0 eq.) | A slight excess of MsCl and base is common to ensure complete consumption of the starting amine. |
| Reaction Time | 1 to 16 hours | Reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Workflow
A typical experimental procedure involves the setup of the reaction under an inert atmosphere, controlled addition of reagents, monitoring for completion, and a standard aqueous workup followed by purification.
Caption: A generalized workflow for methanesulfonamide synthesis.
Detailed Experimental Protocols
Protocol 1: General Synthesis of Methanesulfonamides in Dichloromethane
This protocol is a standard procedure applicable to a wide range of primary and secondary amines.
Materials:
-
Primary or secondary amine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the stirring solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 2: Synthesis in a Nitroalkane Solvent
This method is particularly useful as the amine hydrochloride salt byproduct precipitates from the reaction mixture, simplifying purification.[5]
Materials:
-
Primary or secondary amine
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Nitroethane or 2-Nitropropane
Procedure:
-
To a flask, add methanesulfonyl chloride (1.0 eq.) and dissolve it in nitroethane (a weight ratio of 3:1 to 4:1 nitroethane to MsCl is preferred).[5]
-
Add the amine (a slight excess, ~1.1 eq.) to the solution. For gaseous amines like ammonia or methylamine, bubble them through the mixture.
-
Maintain the reaction temperature between 15-50 °C. The amine hydrochloride salt will precipitate as the reaction proceeds.[5]
-
Once the reaction is complete (as determined by the cessation of precipitation or TLC analysis), heat the mixture to 50-70 °C.
-
Filter the hot mixture to remove the precipitated amine hydrochloride salt.[5]
-
Wash the filter cake with a small portion of the hot nitroalkane solvent and combine the washings with the filtrate.
-
The desired methanesulfonamide can be recovered from the filtrate by cooling to 0-10 °C to induce crystallization, followed by filtration.[5] Alternatively, the product can be extracted from the nitroalkane solution with water.[5]
Logical Relationship of Reaction Components
The interplay between the reactants, base, and solvent is crucial for a successful transformation. Each component has a distinct role that contributes to the overall outcome.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 6. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of Carboxylic Acids with Methanesulfonyl Chloride
Disclaimer: An extensive search of the scientific literature did not yield specific information regarding the use of methoxymethanesulfonyl chloride for the activation of carboxylic acids. The following application notes and protocols describe the use of the closely related and widely documented reagent, methanesulfonyl chloride (MsCl) , for this purpose. Methanesulfonyl chloride serves as a highly effective activating agent for carboxylic acids, particularly for sterically hindered substrates, facilitating the formation of amides, esters, and other derivatives.
Application Notes
Introduction
The activation of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the formation of amide and ester bonds in many pharmaceuticals and biologically active molecules. Direct condensation of carboxylic acids with amines or alcohols is often inefficient due to the low electrophilicity of the carboxyl carbon and the competing acid-base chemistry. Methanesulfonyl chloride (MsCl) provides a robust and operationally simple method to activate carboxylic acids, enhancing their reactivity towards nucleophiles.
Mechanism of Activation
The activation of a carboxylic acid with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (Et₃N) or N-methylimidazole, is believed to proceed through the formation of a highly reactive mixed sulfonic-carboxylic anhydride, also referred to as an acyl mesylate.[1][2] This intermediate is a potent acylating agent. For sterically hindered carboxylic acids, the formation of a symmetric anhydride is disfavored, making the formation of the acyl mesylate the predominant pathway.[1] The acyl mesylate is then susceptible to nucleophilic attack by an amine, alcohol, or other nucleophile to form the desired product, regenerating the methanesulfonate anion.
Key Applications
-
Amide Bond Formation: The activation of carboxylic acids with MsCl is widely employed for the synthesis of amides, including the important N-methoxy-N-methyl (Weinreb) amides.[2][3] This method is particularly advantageous for sterically hindered carboxylic acids that fail to react under standard coupling conditions.[2]
-
Esterification: While less common than for amide synthesis, MsCl can be used to activate carboxylic acids for esterification, especially when other methods fail.[4]
-
Synthesis of α-Diazoketones: Acyl mesylates generated from carboxylic acids and MsCl are highly reactive intermediates that can readily react with diazomethane to furnish α-diazoketones, which are versatile synthetic building blocks.[1]
Advantages of Methanesulfonyl Chloride
-
High Reactivity: The acyl mesylate intermediate is highly reactive, enabling the acylation of even poorly nucleophilic amines and hindered substrates.[1][2]
-
Operational Simplicity: The reactions are typically straightforward to set up and are often performed as a one-pot procedure.[2]
-
Cost-Effectiveness: Methanesulfonyl chloride is a readily available and relatively inexpensive reagent.
Limitations and Considerations
-
Moisture Sensitivity: Methanesulfonyl chloride is sensitive to moisture and will readily hydrolyze. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.
-
Byproduct Removal: The reaction produces methanesulfonamide byproducts when amines are used as nucleophiles, which may require specific purification techniques, such as vacuum treatment, for removal.[2]
-
Safety: Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the activation of carboxylic acids with methanesulfonyl chloride for various applications.
| Application | Carboxylic Acid | Nucleophile | Base (equiv.) | MsCl (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Weinreb Amide Synthesis | Sterically Hindered Carboxylic Acids | N,O-Dimethylhydroxylamine | Et₃N (3) | 1.1 | THF | 0 | - | 59-88 | [2] |
| α-Diazoketone Synthesis | (1S)-(-)-Camphanic acid | Diazomethane | Et₃N (10) | 5.0 | CH₃CN | 0 | 30 min | - | [1] |
| Amide Synthesis | N-Cbz-protected amino acids | Arylamines | N-methylimidazole | 1.0 | CH₂Cl₂ | - | - | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Weinreb Amides from Sterically Hindered Carboxylic Acids[2]
This protocol describes the conversion of a sterically hindered carboxylic acid to its corresponding N-methoxy-N-methyl (Weinreb) amide.
Materials:
-
Sterically hindered carboxylic acid
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the sterically hindered carboxylic acid (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add triethylamine (3.0 equiv).
-
To a separate flask containing N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous THF, add triethylamine (1.2 equiv) at 0 °C and stir for 15 minutes.
-
To the carboxylic acid solution, add methanesulfonyl chloride (1.1 equiv) dropwise. A white precipitate of triethylamine hydrochloride will form.
-
After stirring for 10-20 minutes, add the freshly prepared solution of N,O-dimethylhydroxylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The major byproduct, N-methoxy-N-methylmethanesulfonamide, can be removed by subjecting the crude product to high vacuum for 14-24 hours. Further purification can be achieved by column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of α-Diazoketones[1]
This protocol outlines the synthesis of an α-diazoketone from a carboxylic acid.
Materials:
-
Carboxylic acid (e.g., (1S)-(-)-camphanic acid)
-
Methanesulfonyl chloride (MsCl), freshly distilled
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous ethereal solution of diazomethane (CH₂N₂)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (10 equiv).
-
Add freshly distilled methanesulfonyl chloride (5.0 equiv) dropwise over 1 minute.
-
After stirring for 10 minutes at 0 °C, add an excess of an anhydrous ethereal solution of diazomethane until the yellow color of the solution persists.
-
Stir the reaction mixture for 30 minutes at 0 °C, or until the reaction is complete as monitored by TLC.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for carboxylic acid activation with MsCl.
This diagram illustrates the two-stage process where a carboxylic acid is first activated with methanesulfonyl chloride and a base to form a reactive acyl mesylate intermediate. This intermediate then reacts with a nucleophile to yield the final acylated product.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Reactions of Charged Substrates. 8. The Nucleophilic Substitution Reactions of (4-Methoxybenzyl)dimethylsulfonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the conversion of a poor leaving group, such as a hydroxyl group in an alcohol, into a more reactive functionality is a cornerstone of molecular manipulation. Methanesulfonyl chloride (MsCl), also known as mesyl chloride, is a highly effective and widely used reagent for this purpose. It readily reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates, commonly referred to as mesylates. The mesylate group is an excellent leaving group, facilitating a variety of subsequent nucleophilic substitution and elimination reactions. This document provides detailed application notes and protocols for the use of methanesulfonyl chloride in generating these valuable synthetic intermediates.
It is important to note that the user query specified "methoxymethanesulfonyl chloride." However, extensive searches for this reagent yielded no significant results in the context of forming leaving groups. It is highly probable that the intended reagent was the structurally similar and ubiquitously used methanesulfonyl chloride (CH₃SO₂Cl) . Therefore, all information herein pertains to methanesulfonyl chloride.
Principle of Action
The hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, water (H₂O), has a pKa of approximately 15.7, making the hydroxide anion (HO⁻) a relatively strong base. Good leaving groups are generally weak bases. Methanesulfonyl chloride converts the hydroxyl group into a methanesulfonate ester (-OMs). The resulting methanesulfonate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group, making it an excellent leaving group.[1][2]
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which neutralizes the hydrochloric acid (HCl) byproduct.[1][2] The mechanism is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂), which is generated by the elimination of HCl from methanesulfonyl chloride. The alcohol then adds to the sulfene, followed by a proton transfer to yield the mesylate.[3]
Applications in Synthesis
The conversion of alcohols to mesylates is a pivotal step in numerous synthetic pathways, including:
-
Nucleophilic Substitution Reactions (Sₙ2 and Sₙ1): Mesylates are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles, such as halides, cyanide, azide, and thiols, proceeding with inversion of stereochemistry.[4] They can also undergo Sₙ1 reactions, particularly with tertiary alcohols or in the presence of weak nucleophiles.[5]
-
Elimination Reactions (E2 and E1): In the presence of a strong, non-nucleophilic base, mesylates can undergo E2 elimination to form alkenes. E1 reactions can also occur under appropriate conditions.
-
Protecting Group Chemistry: While less common, the mesyl group can be used as a protecting group for alcohols. It is stable under acidic conditions and can be cleaved using reducing agents like sodium amalgam.
Comparison with Other Sulfonyl Chlorides
Methanesulfonyl chloride is often compared to other sulfonylating agents, most notably p-toluenesulfonyl chloride (TsCl).
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Structure | CH₃SO₂Cl | p-CH₃C₆H₄SO₂Cl |
| Reactivity | More reactive due to smaller size. | Less reactive due to steric hindrance from the bulky aromatic ring. |
| Reaction Rate | Generally faster reaction times. | Slower reaction times. |
| Product Form | Mesylates are often oils or low-melting solids. | Tosylates are often crystalline solids, which can be easier to purify. |
| Visualization | The mesyl group is not UV-active, making TLC visualization more challenging. | The tosyl group contains an aromatic ring, which is UV-active and easily visualized by TLC. |
| Substrate Scope | The formation of the reactive sulfene intermediate gives a slight advantage when working with tertiary alcohols.[5] | Tertiary alcohols react very slowly with TsCl.[5] |
Quantitative Data for Mesylation of Alcohols
The following table summarizes typical reaction conditions and yields for the mesylation of various alcohols using methanesulfonyl chloride.
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohols | ||||||
| 1-Octanol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| 1-Octanol | Et₃N/KOH (cat.) | Water | 20-25 | 1 h | 98 | [7] |
| Benzyl Alcohol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| 6-Chloro-1-hexanol | Et₃N/KOH (cat.) | Water | 20-25 | 1 h | 96 | [7] |
| Secondary Alcohols | ||||||
| 2-Octanol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| Cyclohexanol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| (S)-(-)-α-Phenylethanol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| Tertiary Alcohols | ||||||
| tert-Butanol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| 1-Methylcyclohexanol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| Hindered Alcohols | ||||||
| Neopentyl Alcohol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| Electron-Deficient Alcohols | ||||||
| 2,2,2-Trifluoroethanol | Et₃N | Dichloromethane | 0 to RT | 2.5 h | >95 (NMR) | [6] |
| p-Nitrobenzyl alcohol | Dicyclohexylamine | Acetone | 30-35 | 2 h | >65 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Mesylation of Primary and Secondary Alcohols in Dichloromethane
This protocol is a general and widely applicable method for the mesylation of primary and secondary alcohols.
Materials:
-
Alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude mesylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Mesylation of a Primary Alcohol in Water (Green Chemistry Approach)
This protocol provides an environmentally benign method for the mesylation of primary alcohols using water as the solvent.[7]
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Potassium hydroxide (KOH)
-
Triethylamine (Et₃N) or N,N-dimethylbutylamine (as a 0.1 M solution in the alcohol)
-
Water
-
pH controller and microfeeder apparatus (optional, but recommended for optimal results)
-
Reaction vessel with vigorous stirring
Procedure:
-
In a reaction vessel, prepare a suspension of the primary alcohol (1.0 eq), the catalytic amine (0.1 eq), and potassium carbonate (K₂CO₃, 1.5 eq) in water.
-
With vigorous stirring at 20-25 °C, add methanesulfonyl chloride (1.5 eq) dropwise over 1 hour.
-
Simultaneously, add a 5-7 M aqueous solution of KOH to the reaction mixture to maintain the pH at approximately 10. A pH controller can be used for precise control.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mesylate.
Visualizations
Caption: Reaction mechanism for the mesylation of an alcohol.
Caption: Experimental workflow for a typical mesylation reaction.
Scope and Limitations
Scope:
-
Broad Substrate Compatibility: Methanesulfonyl chloride is effective for the mesylation of primary, secondary, and even sterically hindered tertiary and neopentyl alcohols.[6]
-
Electron-Deficient Alcohols: Alcohols with reduced nucleophilicity, such as fluoroalcohols, can also be successfully mesylated.[6]
-
Mild Reaction Conditions: The reaction is typically performed at low temperatures (0 °C to room temperature), which is compatible with a wide range of functional groups.
Limitations:
-
Stability of the Mesylate: The primary limitation is often the stability of the resulting mesylate product, which can be susceptible to decomposition or rearrangement, especially for reactive systems.[6]
-
Side Reactions: A possible side reaction is the formation of the corresponding alkyl chloride, particularly if the reaction is not performed at low temperatures or if excess base is used.
-
Safety: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts exothermically with water and other nucleophiles. It must be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Troubleshooting
-
Incomplete Reaction:
-
Ensure all reagents and solvents are anhydrous, as water will react with MsCl.
-
Increase the reaction time or allow the reaction to stir at room temperature for a longer period.
-
Ensure the correct stoichiometry of base and MsCl is used.
-
-
Formation of Alkyl Chloride Byproduct:
-
Maintain a low reaction temperature (0 °C) during the addition of MsCl.
-
Use a non-nucleophilic base like triethylamine or 2,6-lutidine rather than pyridine.
-
-
Low Yield:
-
Check the purity of the methanesulfonyl chloride, as it can decompose upon storage.
-
Ensure efficient stirring, especially in heterogeneous mixtures.
-
For sensitive substrates, consider alternative protocols, such as the use of methanesulfonic anhydride, which avoids the formation of HCl and the potential for alkyl chloride byproducts.
-
Conclusion
Methanesulfonyl chloride is an indispensable reagent in modern organic synthesis for the activation of alcohols. Its high reactivity, broad substrate scope, and the excellent leaving group ability of the resulting mesylates make it a first-choice reagent for many synthetic transformations. By following the detailed protocols and considering the scope and limitations outlined in these application notes, researchers can effectively utilize methanesulfonyl chloride to advance their synthetic endeavors in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
Application Notes and Protocols for Cycloaddition Reactions of Sulfene Generated from Methoxymethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cycloaddition reactions of sulfene, generated in situ from methoxymethanesulfonyl chloride, with various unsaturated partners. These reactions are valuable tools in synthetic organic chemistry for the construction of sulfur-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry and drug development.
Introduction
Sulfenes (R₂C=SO₂) are highly reactive intermediates that readily undergo cycloaddition reactions with a variety of unsaturated compounds, including alkenes, imines, and enamines. The in situ generation of sulfene from precursors such as this compound (MOMSO₂Cl) in the presence of a non-nucleophilic base provides a convenient method for its utilization in synthesis. This approach avoids the isolation of the unstable sulfene intermediate. The subsequent cycloaddition reactions, primarily [2+2] and [4+2] pathways, lead to the formation of four- and six-membered sulfur-containing heterocycles, respectively. These structures are of significant interest due to their presence in various biologically active molecules.
Key Applications
-
Synthesis of β-Sultams: The [2+2] cycloaddition of sulfene with imines provides a direct route to β-sultams, which are four-membered cyclic sulfonamides. These compounds are analogs of β-lactam antibiotics and exhibit a range of biological activities.
-
Synthesis of Thietane 1,1-Dioxides: The [2+2] cycloaddition with electron-rich alkenes, such as enamines, yields thietane 1,1-dioxides. These four-membered rings can serve as versatile building blocks for further synthetic transformations.
-
Synthesis of Thiazine 1,1-Dioxides: In a [4+2] cycloaddition fashion, sulfene can react with conjugated systems like azatrienes to produce six-membered thiazine 1,1-dioxide derivatives.[1][2] These scaffolds are found in compounds with potential therapeutic applications.
Data Presentation
The following table summarizes the yields of thiazine-1,1-dioxide derivatives obtained from the [4+2] cycloaddition reaction of sulfene (generated from methanesulfonyl chloride) with various substituted azatrienes. This data is adapted from the work of Singh and Bisetty (2012) and serves as a representative example of the yields that can be expected in such cycloaddition reactions.[1][2]
| Entry | Azatriene Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 5a | 75 |
| 2 | 4-Methylphenyl | 5b | 78 |
| 3 | 4-Methoxyphenyl | 5c | 82 |
| 4 | 4-Chlorophenyl | 5d | 72 |
| 5 | 4-Bromophenyl | 5e | 70 |
| 6 | 4-Nitrophenyl | 5f | 65 |
Experimental Protocols
Protocol 1: General Procedure for the [4+2] Cycloaddition of Sulfene with Azatrienes
This protocol is adapted from the synthesis of thiazine-1,1-dioxide derivatives as described by Singh and Bisetty (2012).[1][2]
Materials:
-
Substituted Azatriene (1.0 eq)
-
This compound (2.0 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the substituted azatriene (1.0 eq) and dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.0 eq) to the stirred solution.
-
In the dropping funnel, prepare a solution of this compound (2.0 eq) in dry dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Wash the combined organic layers with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure thiazine-1,1-dioxide derivative.
Characterization:
The structure of the final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H NMR spectrum of a thiazine-dioxide product would be expected to show characteristic signals for the methine and olefinic protons of the heterocyclic ring.[1]
Visualizations
Diagram 1: Reaction Mechanism for [4+2] Cycloaddition
Caption: Mechanism of sulfene generation and subsequent [4+2] cycloaddition.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the cycloaddition reaction.
References
Application Notes and Protocols: Methoxymethylsulfonyl Chloride in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxymethylsulfonyl chloride is a potentially valuable building block in medicinal chemistry and drug development, offering a versatile handle for the introduction of the methoxymethylsulfonyl moiety. The use of flow chemistry for the synthesis of sulfonyl chlorides, in general, has been shown to offer significant advantages in terms of safety, scalability, and process control. This document provides a proposed methodology for the synthesis of methoxymethylsulfonyl chloride in a continuous flow setup, based on analogous reactions and established principles of flow chemistry.
Disclaimer: The following protocols are proposed based on established chemical principles for the synthesis of sulfonyl chlorides in flow chemistry. To date, a specific, peer-reviewed protocol for the synthesis of methoxymethylsulfonyl chloride in a continuous flow setup has not been extensively documented in publicly available literature. Therefore, the provided reaction conditions should be considered a starting point, and optimization will be necessary to achieve desired yields and purity.
Proposed Synthetic Route
A plausible and safe route to methoxymethylsulfonyl chloride in a flow setup involves the oxidative chlorination of a suitable precursor. Bis(methoxymethyl) disulfide is proposed as a stable and accessible precursor for this transformation. The overall proposed reaction scheme is as follows:
Step 1 (Batch or Flow): Precursor Synthesis
Step 2 (Flow): Oxidative Chlorination
The core of this protocol is the continuous flow oxidative chlorination of bis(methoxymethyl) disulfide to yield methoxymethylsulfonyl chloride. This transformation can be achieved using various chlorinating agents and oxidants, with flow chemistry providing excellent control over the highly exothermic reaction.
Application Note 1: Continuous Flow Synthesis of Methoxymethylsulfonyl Chloride
This application note details a proposed continuous flow setup for the synthesis of methoxymethylsulfonyl chloride from bis(methoxymethyl) disulfide. The system utilizes readily available flow chemistry equipment and reagents.
Key Advantages of the Flow Approach:
-
Enhanced Safety: Flow reactors handle small volumes of reactive intermediates at any given time, minimizing the risks associated with exothermic reactions and hazardous reagents.
-
Precise Process Control: Temperature, pressure, and residence time can be precisely controlled, leading to improved selectivity and reproducibility.
-
Rapid Optimization: The use of automated flow chemistry systems allows for the rapid screening of reaction parameters to identify optimal conditions.
-
Scalability: The developed process can be readily scaled up by running the reactor for longer periods or by using larger reactors.
Experimental Workflow Diagram
Troubleshooting & Optimization
"troubleshooting low yields in methoxymethanesulfonyl chloride reactions"
Welcome to the technical support center for methoxymethanesulfonyl chloride (MOMs-Cl) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in MOMs-Cl reactions can stem from several factors. The most prevalent issues include:
-
Moisture Contamination: this compound is highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will lead to hydrolysis of the starting material, forming methoxymethanesulfonic acid and reducing the amount of reagent available for your desired transformation.[1]
-
Inappropriate Base Selection: The choice of base is critical. A base that is too strong can promote the formation of a highly reactive and often undesired sulfene intermediate, which can lead to various side products.[2][3] A base that is too weak may not effectively neutralize the HCl generated during the reaction, which can lead to side reactions or decomposition of acid-sensitive products.
-
Suboptimal Reaction Temperature: Like many organic reactions, the temperature needs to be carefully controlled. Running the reaction at too high a temperature can accelerate side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Side Reactions: The formation of an alkyl chloride is a common side reaction when using sulfonyl chlorides with alcohols.[4] This occurs when the chloride ion, generated from the MOMs-Cl, acts as a nucleophile and displaces the newly formed methoxymethanesulfonate ester.
-
Impure Starting Materials: The purity of your substrate, MOMs-Cl, base, and solvent is crucial for a clean reaction and high yield.
Q2: I suspect moisture is the culprit for my low yield. How can I rigorously exclude it from my reaction?
To ensure an anhydrous reaction environment, follow these steps:
-
Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) and distilled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Drying of Reagents: If your substrate or base is a solid, it can be dried under high vacuum. Liquid reagents should be handled with care to minimize exposure to atmospheric moisture.
Q3: What is a "sulfene" intermediate, and how does it affect my reaction?
A sulfene (CH₂=SO₂) is a highly reactive intermediate that can be generated from methanesulfonyl chloride and its derivatives in the presence of a strong, non-nucleophilic base like triethylamine.[5][6] The base abstracts a proton from the methyl group of the sulfonyl chloride, leading to the elimination of HCl and formation of the sulfene. This sulfene can then react with various nucleophiles in the reaction mixture, including the intended substrate, but also potentially leading to undesired side products and polymerization, thereby lowering the yield of the desired product. The formation of sulfene is more pronounced with stronger bases.[3]
Q4: How can I minimize the formation of the alkyl chloride side product?
The formation of the corresponding alkyl chloride is a common side reaction.[4] To suppress this, you can:
-
Use a Non-Chloride Sulfonating Agent: Consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This reagent does not introduce chloride ions into the reaction mixture, thus eliminating the possibility of this specific side reaction.[4]
-
Optimize Reaction Conditions: Lowering the reaction temperature may help to disfavor the SN2 displacement of the mesylate by chloride.
-
Choice of Base: While not definitively established in the provided search results, the choice of base could influence the concentration and reactivity of the chloride ion.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Action |
| Low or no conversion of starting material | 1. Inactive MOMs-Cl due to hydrolysis. 2. Reaction temperature is too low. 3. Insufficient amount of base. | 1. Use a fresh bottle of MOMs-Cl or distill the reagent before use. Ensure all reaction components are rigorously dry. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Ensure at least one equivalent of base is used to neutralize the generated HCl. |
| Formation of a significant amount of a more polar baseline spot on TLC | Hydrolysis of MOMs-Cl to methoxymethanesulfonic acid. | Improve drying procedures for glassware, solvents, and reagents. Conduct the reaction under a strictly inert atmosphere. |
| Presence of a major, less polar byproduct | Formation of the corresponding alkyl chloride. | Consider using methanesulfonic anhydride. Optimize the reaction temperature by running it at a lower temperature. |
| Reaction mixture turns dark or tarry | Decomposition of starting materials or products, possibly due to excessive heat or incompatible reagents. | Run the reaction at a lower temperature. Screen different solvents and bases to find milder conditions. |
| Milky or cloudy appearance upon addition of MOMs-Cl | This could be the precipitation of the amine hydrochloride salt, which is expected. | This is generally not a cause for concern and indicates the reaction is proceeding. |
| Difficult purification, product co-elutes with impurities | Formation of closely related side products. | Consider alternative purification methods such as crystallization or preparative HPLC. If alkyl chloride is the impurity, using methanesulfonic anhydride in the reaction should simplify purification. |
Data Presentation
Table 1: General Influence of Reaction Parameters on Mesylation Reactions
| Parameter | Condition | Expected Impact on Yield | Potential Side Reactions to Monitor |
| Base | Pyridine (weaker) | Moderate to Good | Slower reaction rates may require longer reaction times or gentle heating. |
| Triethylamine (stronger) | Good to Excellent | Increased risk of sulfene formation, especially at higher temperatures.[3] | |
| DIPEA (hindered) | Good to Excellent | Can be a good alternative to minimize nucleophilic catalysis by the base. | |
| Solvent | Dichloromethane (DCM) | Commonly used, good solubility for many substrates. | Ensure the solvent is anhydrous. |
| Tetrahydrofuran (THF) | Good alternative, particularly for substrates with better solubility in ethereal solvents. | Must be rigorously dried (e.g., over Na/benzophenone). | |
| Acetonitrile | Polar aprotic solvent, can be effective but must be anhydrous. | May favor SN2 side reactions in some cases. | |
| Temperature | 0 °C to room temp. | Generally a good starting point for balancing reaction rate and minimizing side reactions. | |
| < 0 °C | May be necessary for highly reactive substrates or to improve selectivity. | Reaction rates will be slower. | |
| > Room temp. | Can increase reaction rate but also significantly increases the risk of side reactions and decomposition. |
Experimental Protocols
General Protocol for the Methoxymethanesulfonylation of an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 - 1.5 eq.) dropwise to the stirred solution.
-
Addition of MOMs-Cl: Add this compound (1.1 - 1.3 eq.) dropwise to the reaction mixture at 0 °C. It is crucial to add the MOMs-Cl slowly to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in MOMs-Cl reactions.
Key Reaction Pathways
Caption: Competing reaction pathways in MOMs-Cl reactions.
References
- 1. WO1997003952A1 - Method for purifying methanesulphonyl chloride - Google Patents [patents.google.com]
- 2. How To [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
"how to minimize alkyl chloride formation during mesylation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of alkyl chloride as a byproduct during mesylation reactions.
Troubleshooting Guide: Minimizing Alkyl Chloride Formation
Unwanted formation of alkyl chloride is a common side reaction during the mesylation of alcohols using methanesulfonyl chloride (MsCl). This guide provides solutions to mitigate this issue.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of alkyl chloride byproduct | The chloride ion, generated from methanesulfonyl chloride, acts as a nucleophile and displaces the newly formed mesylate group in an SN2 reaction. | 1. Optimize Reaction Temperature: Maintain a low reaction temperature, ideally between 0°C and -10°C, to suppress the SN2 reaction rate.[1] 2. Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) to scavenge the HCl produced. This can also influence the reaction to proceed through a sulfene intermediate, which may reduce the free chloride concentration.[1][2] 3. Alternative Reagent: If permissible for your synthesis, substitute methanesulfonyl chloride with methanesulfonic anhydride ((MeSO2)2O) . This reagent does not introduce a chloride source, thereby completely eliminating the possibility of alkyl chloride formation.[3] |
| Low yield of the desired mesylate | Incomplete reaction or decomposition of the product. | 1. Ensure Anhydrous Conditions: Mesylating agents are sensitive to moisture. Use dry solvents and reagents. 2. Proper Stoichiometry: Use a slight excess of methanesulfonyl chloride (e.g., 1.1 equivalents) and the base (e.g., 1.5 equivalents) to drive the reaction to completion.[1] 3. Controlled Addition: Add the methanesulfonyl chloride slowly to the reaction mixture at a low temperature to control the exotherm and prevent side reactions.[1] |
| Reaction does not go to completion | Insufficient activation of the alcohol or deactivation of the mesylating agent. | 1. Check Reagent Quality: Ensure the methanesulfonyl chloride is fresh or has been properly stored to prevent degradation. 2. Solvent Choice: Use an appropriate aprotic solvent like dichloromethane (DCM) that dissolves the starting material and reagents well.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for alkyl chloride formation during mesylation?
A1: The formation of alkyl chloride is a side reaction where the chloride ion (Cl-), a byproduct of the reaction between the alcohol and methanesulfonyl chloride, acts as a nucleophile. It attacks the carbon atom bearing the newly formed mesylate group (a good leaving group) via an SN2 mechanism, displacing the mesylate and forming the alkyl chloride.[2][4]
Q2: How does temperature affect the formation of the alkyl chloride byproduct?
A2: Lowering the reaction temperature is a critical factor in minimizing alkyl chloride formation. The SN2 reaction that produces the alkyl chloride has a higher activation energy than the desired mesylation reaction. By keeping the temperature between 0°C and -10°C, the rate of the undesired SN2 reaction is significantly reduced, favoring the formation of the mesylate.[1][5]
Q3: What is the best alternative to methanesulfonyl chloride to avoid alkyl chloride formation?
A3: The most effective way to completely prevent the formation of alkyl chloride is to use methanesulfonic anhydride ((MeSO2)2O). This reagent serves the same purpose of converting the alcohol to a mesylate but does not introduce any chloride ions into the reaction mixture.[3]
Q4: Which base is recommended to minimize alkyl chloride formation?
A4: A non-nucleophilic, tertiary amine base such as triethylamine (TEA) is commonly recommended.[1] It effectively neutralizes the HCl generated during the reaction without competing as a nucleophile. The use of stronger bases like TEA can also promote an alternative reaction pathway through a "sulfene" intermediate, which can also influence the product distribution.[1][2]
Q5: Can the choice of solvent influence the amount of alkyl chloride formed?
A5: Yes, the solvent can play a role. Aprotic solvents like dichloromethane (DCM) are standard for mesylation reactions.[1] Some studies have explored two-phase systems (e.g., water-DCM) to limit the interaction between the chloride ion and the mesylate, thereby reducing the formation of the alkyl chloride byproduct.
Data Presentation: Reaction Conditions and Product Distribution
The following table summarizes the expected product distribution under optimized conditions for mesylation, highlighting the effectiveness of the recommended protocol in minimizing alkyl chloride formation.
| Starting Material | Mesylating Agent | Base | Solvent | Temperature (°C) | Mesylate Yield (%) | Alkyl Chloride Yield (%) | Reference |
| Primary/Secondary Alcohol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to -10 | > 95% | Not Observed | [1] |
| Primary/Secondary Alcohol | Methanesulfonic Anhydride | Triethylamine | Dichloromethane | 0 to -10 | High | 0% (Theoretically) | [3] |
Experimental Protocols
Protocol for Minimizing Alkyl Chloride Formation during Mesylation
This protocol is based on a procedure reported to yield over 95% of the desired mesylate with no observable alkyl chloride byproduct.[1]
Materials:
-
Alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
10% Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Ice bath
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane (to an approximate concentration of 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a 50% molar excess of triethylamine to the solution.
-
Cool the reaction mixture to between 0°C and -10°C using an ice-salt bath.
-
Slowly add a 10% molar excess of methanesulfonyl chloride to the stirred solution over a period of 5-10 minutes.
-
Continue stirring the reaction mixture at 0°C to -10°C for an additional 10-15 minutes after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mesylate.
Visualizations
Reaction Pathways in Mesylation
The following diagram illustrates the desired mesylation pathway and the competing side reaction leading to alkyl chloride formation.
References
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing base and solvent conditions for methanesulfonyl chloride reactions"
Welcome to the technical support center for methanesulfonyl chloride (MsCl) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their mesylation procedures. Here you will find detailed guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.
Troubleshooting Guide
Encountering unexpected results in your methanesulfonyl chloride reactions can be a significant impediment to your research. This guide provides solutions to common problems, focusing on the critical role of base and solvent selection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of MsCl: Methanesulfonyl chloride is highly sensitive to moisture, which leads to its decomposition.[1] 2. Inappropriate Base: The chosen base may be too weak to effectively neutralize the HCl byproduct or facilitate the reaction. For sterically hindered alcohols, a stronger, non-nucleophilic base is often required. 3. Incompatible Solvent: The solvent may not be suitable for the specific substrate or may interfere with the reaction. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity MsCl.[1] 2. Optimize Base Selection: For primary and less hindered secondary alcohols, triethylamine (TEA) or pyridine are common choices.[2] For sterically hindered alcohols, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).[3] 3. Select an Appropriate Solvent: Dichloromethane (DCM) is a widely used solvent for mesylation.[2] Tetrahydrofuran (THF) is another common choice. The polarity of the solvent can influence the reaction rate.[4] |
| Formation of Alkyl Chloride Side Product | 1. Nucleophilic Displacement by Chloride: The chloride ion generated from MsCl or the hydrochloride salt of the amine base can act as a nucleophile, displacing the mesylate to form an alkyl chloride.[5] | 1. Use Methanesulfonic Anhydride: If alkyl chloride formation is a persistent issue, consider using methanesulfonic anhydride ((MeSO2)2O) as the mesylating agent, as it does not generate chloride ions.[2] 2. Choose a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like DIPEA to minimize the availability of free chloride ions.[3] |
| Elimination Side Products (Alkenes) | 1. Strong, Bulky Base: The use of a strong, sterically hindered base can promote E2 elimination, especially with secondary and tertiary alcohols. | 1. Use a Weaker Base: Switch to a less sterically hindered and/or weaker base such as pyridine.[6] 2. Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can favor the substitution reaction over elimination. |
| Reaction Stalls or is Incomplete | 1. Insufficient Base: Not enough base to neutralize the generated HCl can lead to a halt in the reaction. 2. Steric Hindrance: Highly hindered alcohols may react very slowly. | 1. Use a Slight Excess of Base: Employing a small excess (e.g., 1.1-1.5 equivalents) of the base can ensure the reaction goes to completion. 2. Add a Catalyst: For hindered alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[5][7] 3. Increase Reaction Time and/or Temperature: For sluggish reactions, extending the reaction time or cautiously increasing the temperature may be necessary. |
| Difficulty in Product Purification | 1. Excess MsCl: Unreacted methanesulfonyl chloride in the reaction mixture can complicate work-up and purification. 2. Amine Hydrochloride Salts: The hydrochloride salt of the amine base can sometimes be difficult to remove from the product. | 1. Quench Excess MsCl: During the work-up, wash the organic layer with water or a saturated sodium bicarbonate solution to quench any remaining MsCl.[8] 2. Aqueous Washes: Perform acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO3) washes to remove the amine and its salt, followed by a brine wash.[9] |
Quantitative Data on Base and Solvent Selection
The choice of base and solvent significantly impacts the yield of mesylation reactions. Below are compiled data from various sources to guide your selection process.
Table 1: Comparison of Common Bases in Mesylation
| Base | pKa of Conjugate Acid | Typical Substrates | Reported Yield Range | Key Considerations |
| Pyridine | 5.25 | Primary and secondary alcohols | 65-95% | Can act as a nucleophilic catalyst.[6] Often used as both base and solvent. |
| Triethylamine (TEA) | 10.75 | Primary and secondary alcohols | 70-98% | More basic than pyridine.[3] Can promote sulfene formation with MsCl.[10] |
| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered alcohols | 75-95% | Non-nucleophilic due to steric hindrance, reducing side reactions.[3] |
Yields are representative and can vary significantly based on the specific substrate and reaction conditions.
Table 2: Influence of Solvent on Mesylation Reactions
| Solvent | Relative Polarity | Typical Use Case | Advantages | Disadvantages |
| Dichloromethane (DCM) | 0.309 | General purpose | Good solubility for many organic compounds; relatively inert.[11] | Environmental concerns. |
| Tetrahydrofuran (THF) | 0.207 | General purpose | Good solvating properties. | Can form peroxides upon storage. |
| Acetonitrile | 0.460 | When a more polar solvent is needed | Can accelerate reactions involving polar intermediates.[4] | Can be more difficult to remove than DCM. |
| Toluene | 0.099 | For less polar substrates | Less polar alternative to chlorinated solvents. | May result in slower reaction rates for some substrates. |
Experimental Protocols
Protocol 1: General Procedure for Mesylation of a Primary Alcohol
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2-1.5 eq) to the stirred solution.
-
MsCl Addition: Add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench with water. Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Mesylation of a Sterically Hindered Secondary Alcohol
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition (Optional): Add 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq).
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.5-2.0 eq).
-
Cooling: Cool the mixture to 0 °C.
-
MsCl Addition: Slowly add methanesulfonyl chloride (1.2-1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required for particularly unreactive alcohols.
-
Work-up and Isolation: Follow the work-up and isolation steps outlined in Protocol 1.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Base and Solvent Selection
Caption: A decision tree for selecting the optimal base and solvent in a methanesulfonyl chloride reaction.
Competing Reaction Pathways in Mesylation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 10. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
"quenching and workup procedures for methoxymethanesulfonyl chloride"
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The chemical reagent discussed, chloromethyl methyl ether (MOM-Cl), is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. The user's query mentioned "methoxymethanesulfonyl chloride," which is an uncommon and likely erroneous name for the widely used protecting group reagent, chloromethyl methyl ether (also known as MOM-Cl). This guide will address the quenching and workup procedures for the commonly used chloromethyl methyl ether (MOM-Cl) .
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Low Yield of MOM-protected product) | 1. Inactive MOM-Cl due to hydrolysis. 2. Insufficient base. 3. Sterically hindered substrate. 4. Low reaction temperature. | 1. Use freshly opened or properly stored MOM-Cl. Consider preparing it in situ. 2. Use a slight excess of a non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Increase reaction time and/or temperature. Consider an alternative, less bulky protecting group. 4. Allow the reaction to warm to room temperature or gently heat. |
| Difficult Workup Emulsion Formation | 1. Presence of fine solids (e.g., ammonium salts). 2. Vigorous shaking of the separatory funnel. | 1. Filter the reaction mixture through a pad of celite before the aqueous workup. 2. Gently invert the separatory funnel instead of shaking vigorously. Addition of brine can also help to break up emulsions. |
| Product Decomposition During Workup | 1. Presence of residual acid leading to cleavage of the MOM group. 2. Extended exposure to aqueous conditions. | 1. Ensure the reaction is thoroughly quenched and neutralized with a basic wash (e.g., saturated sodium bicarbonate solution). 2. Minimize the time the product is in contact with the aqueous phase during extraction. |
| Residual MOM-Cl in the Final Product | 1. Incomplete quenching. 2. Insufficient washing during workup. | 1. Ensure vigorous stirring during the aqueous quench for a sufficient amount of time (at least 15 minutes).[1] 2. Perform multiple washes with an aqueous quenching solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction containing unreacted MOM-Cl?
A1: Unreacted MOM-Cl can be effectively quenched by adding an aqueous solution and stirring vigorously. Common quenching agents include saturated aqueous ammonium chloride (NH₄Cl) solution, water, or saturated aqueous sodium carbonate (Na₂CO₃) solution.[1][2][3] The quench is typically mildly exothermic.[2][3][4] It is recommended to stir the biphasic mixture for at least 15 minutes to ensure complete hydrolysis of the residual MOM-Cl.[1]
Q2: My reaction is sensitive to water. Are there non-aqueous quench methods for MOM-Cl?
A2: For water-sensitive applications, you can quench excess MOM-Cl with a volatile, low-boiling amine such as n-butylamine or diethylamine.[5] Alternatively, since MOM-Cl is volatile, it can be removed under reduced pressure using a rotovap in a well-ventilated fume hood.[5] The collected waste should then be treated with a sodium hydroxide solution to neutralize the MOM-Cl.[5]
Q3: What are the primary safety concerns when working with MOM-Cl?
A3: MOM-Cl is a potent carcinogen and a lachrymator.[6] It is crucial to handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Due to its carcinogenicity, safer alternatives are often considered.[6]
Q4: What are the byproducts of MOM-Cl hydrolysis during quenching?
A4: The hydrolysis of MOM-Cl produces methanol, formaldehyde, and hydrogen chloride (HCl).[7] These byproducts are water-soluble and will be removed in the aqueous phase during workup.
Q5: How can I confirm that all the MOM-Cl has been quenched?
A5: While analytical techniques like NMR or GC-MS can definitively confirm the absence of MOM-Cl, a practical approach in a standard laboratory setting is to follow a validated quenching protocol. Stirring vigorously with an aqueous quench for at least 15 minutes has been shown to destroy MOM-Cl to within the detection limit.[1]
Q6: Are there safer alternatives to using MOM-Cl for alcohol protection?
A6: Yes, due to the hazardous nature of MOM-Cl, several alternatives are available. One common method is to use dimethoxymethane with an acid catalyst, which avoids the handling of MOM-Cl directly.[6] Another alternative protecting group with similar properties is the methoxyethoxymethyl (MEM) group, which can be introduced using MEM-Cl.[8]
Quantitative Data on Quenching
The following table summarizes the effectiveness of different aqueous solutions for quenching MOM-Cl.
| Quenching Agent | Reaction Time for Complete Destruction | Observations |
| Saturated NH₄Cl Solution | >98% destroyed within 5 minutes | Mildly exothermic.[2] |
| Water | >98% destroyed within 5 minutes | Mildly exothermic.[2] |
| Saturated Na₂CO₃ Solution | >98% destroyed within 5 minutes | Some CO₂ evolution and precipitation of NaHCO₃.[2] |
Experimental Protocols
Standard Protocol for MOM Protection and Workup
This protocol is a general guideline for the protection of an alcohol using MOM-Cl, followed by a standard quenching and workup procedure.
Materials:
-
Alcohol substrate
-
Chloromethyl methyl ether (MOM-Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add DIPEA (1.5 equivalents) to the solution, followed by the slow, dropwise addition of MOM-Cl (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution. Stir the biphasic mixture vigorously for at least 15 minutes.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude MOM-protected product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Visualizations
Workflow for Quenching and Workup of a MOM-Cl Reaction
Caption: Quenching and workup workflow for a typical MOM protection reaction.
References
- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Strategies for the Selective Mesylation of Polyols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective mesylation of polyols.
Troubleshooting Guide
Q1: My reaction is producing a mixture of mono-mesylated and di/poly-mesylated products. How can I improve selectivity for mono-mesylation?
A1: Achieving mono-mesylation in a polyol requires careful control of reaction conditions to favor the reaction at a single hydroxyl group. Here are several strategies to enhance selectivity:
-
Stoichiometry and Reagent Addition:
-
Use a stoichiometric amount of mesyl chloride (or slightly less, e.g., 0.95 equivalents) relative to the polyol.
-
Add the mesyl chloride solution slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction at the most reactive hydroxyl group.
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the reaction rate and enhance selectivity.
-
Catalytic Methods: Employ catalysts that can selectively activate a specific hydroxyl group. For instance, dibutyltin oxide can be used for the selective sulfonylation of primary alcohols in the presence of secondary alcohols.[1]
-
Protecting Groups: Utilize a protecting group strategy. Protect all but the desired hydroxyl group, perform the mesylation, and then deprotect. For selective protection of primary alcohols, bulky protecting groups like trityl chloride are effective due to steric hindrance.
Q2: The mesylation is occurring at the wrong hydroxyl group (e.g., secondary instead of primary). How can I direct the reaction to the desired position?
A2: Directing the mesylation to a specific hydroxyl group, particularly a less reactive one, often requires a more sophisticated approach:
-
Steric Hindrance: To favor mesylation of a primary alcohol over a secondary one, the inherent lower steric hindrance at the primary position is an advantage. Low temperatures and slow addition of the mesylating agent can further exploit this difference.
-
Catalytic Activation: Diarylborinic acid catalysis has been shown to be an efficient method for the selective sulfonylation of 1,2- and 1,3-diols.[1] This method can offer high regioselectivity.
-
Protecting Group Strategy: This is the most reliable method for directing mesylation to a specific hydroxyl group.
-
Protect the more reactive hydroxyl groups. For example, to mesylate a secondary alcohol in the presence of a primary one, you can first selectively protect the primary alcohol with a bulky silyl ether or a trityl group.
-
Perform the mesylation on the unprotected secondary hydroxyl group.
-
Remove the protecting group under appropriate conditions.
-
Q3: I am observing the formation of an alkyl chloride as a significant byproduct. What is the cause and how can I prevent it?
A3: The formation of an alkyl chloride is a common side reaction when using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine, particularly with dichloromethane (DCM) as the solvent. The chloride ion can displace the mesylate in an SN2 reaction.
-
Use Methanesulfonic Anhydride: To avoid this side reaction, use methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. Methanesulfonic anhydride does not introduce chloride ions into the reaction mixture, thus eliminating the possibility of forming the alkyl chloride byproduct.[2]
-
Choice of Base and Solvent: The choice of base and solvent can also influence the formation of the alkyl chloride. Using a non-nucleophilic base and a solvent less prone to facilitating SN2 reactions can sometimes mitigate this issue.
Q4: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?
A4: Incomplete conversion can be due to several factors:
-
Reagent Purity: Ensure that the mesyl chloride and any bases used are of high purity and anhydrous. Moisture can quench the mesylating agent.
-
Reaction Time and Temperature: The reaction may require a longer time or a slightly higher temperature to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Base Strength: The base used (e.g., pyridine, triethylamine) must be sufficiently strong to neutralize the HCl generated during the reaction. An insufficient amount or a weak base can stall the reaction.
-
Steric Hindrance: Highly hindered alcohols react more slowly. These substrates may require more forcing conditions (higher temperature, longer reaction time, or a more reactive sulfonating agent like triflic anhydride).
Q5: Instead of the desired mesylate, I am isolating a cyclic ether. Why is this happening?
A5: In diols, intramolecular cyclization can occur if a newly formed mesylate group is in a favorable position to be displaced by another hydroxyl group within the same molecule. This is particularly common in the formation of 5- and 6-membered rings.
-
Reaction Conditions: This intramolecular SN2 reaction is often promoted by the basic conditions of the mesylation reaction.
-
Control of Stoichiometry and Temperature: Careful control of stoichiometry and maintaining a low temperature can sometimes favor the formation of the mesylate over the cyclized product.
-
Protecting Groups: The most effective way to prevent intramolecular cyclization is to protect the nucleophilic hydroxyl group that is responsible for the ring formation. After mesylation of the target hydroxyl group, the protecting group can be removed.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting a hydroxyl group to a mesylate?
A1: Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base. By converting an alcohol to a mesylate (-OMs), it is transformed into an excellent leaving group. The mesylate anion is a very weak base due to the resonance stabilization of the negative charge across the sulfonyl group, making it readily displaced by a nucleophile.[3]
Q2: Does the stereochemistry at the alcohol carbon change during mesylation?
A2: No, the stereochemistry of the carbon atom bearing the hydroxyl group is retained during the mesylation reaction. The reaction occurs at the oxygen atom of the alcohol, and the C-O bond is not broken.[3]
Q3: What are the typical reagents and conditions for a standard mesylation reaction?
A3: A standard mesylation reaction typically involves:
-
Substrate: The alcohol to be mesylated.
-
Mesylating Agent: Methanesulfonyl chloride (MsCl) or methanesulfonic anhydride ((MeSO₂)₂O).
-
Base: A non-nucleophilic base such as pyridine or triethylamine (TEA) to neutralize the generated HCl or methanesulfonic acid.
-
Solvent: An aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
-
Temperature: Usually carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[2]
Q4: What is the difference between mesylates and tosylates?
A4: Mesylates (-OMs) and tosylates (-OTs) are both excellent leaving groups and are functionally very similar. The main differences are:
-
Structure: Mesylates are derived from methanesulfonic acid, while tosylates are derived from p-toluenesulfonic acid.
-
Size: The tosyl group is larger than the mesyl group, which can sometimes be advantageous in terms of crystallinity of the product, making it easier to handle and purify.
-
Reactivity: They have very similar leaving group abilities. Triflate (-OTf) is a more reactive alternative.
Q5: How can I monitor the progress of my mesylation reaction?
A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of a mesylation reaction. The mesylated product will typically have a higher Rf value (be less polar) than the starting polyol. Staining with an appropriate TLC stain (e.g., potassium permanganate) can help visualize both the starting material and the product.
Data Summary: Catalytic Selective Sulfonylation of Diols
| Substrate Type | Catalyst/Method | Sulfonylating Agent | Base | Solvent | Selectivity | Yield | Reference |
| 1,2- and 1,3-Diols | Diarylborinic Acid | TsCl or MsCl | Et₃N | CH₂Cl₂ | High for primary -OH | Good to excellent | [1] |
| Glycols (Primary -OH) | Dibutyltin oxide | p-Toluenesulfonyl chloride | Et₃N | CH₂Cl₂ | High for primary -OH | Good | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Selective Mesylation of a Primary Alcohol in a Diol
-
Preparation: Dissolve the diol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (TEA) (1.1 eq.) to the stirred solution.
-
Slow Addition of Mesyl Chloride: In a separate flask, prepare a solution of methanesulfonyl chloride (MsCl) (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the diol solution over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours at 0 °C.
-
Work-up:
-
Quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting mono-mesylate by column chromatography on silica gel.
Protocol 2: Selective Mesylation of a Primary Alcohol using a Trityl Protecting Group
-
Protection of the Primary Alcohol:
-
Dissolve the polyol (1.0 eq.) in anhydrous pyridine.
-
Add trityl chloride (TrCl) (1.05 eq.) in portions at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the reaction is complete (monitored by TLC).
-
Work-up the reaction by pouring it into ice water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer to remove pyridine. Dry and concentrate the solvent. Purify the trityl-protected polyol by column chromatography.
-
-
Mesylation of the Secondary Alcohol(s):
-
Follow the procedure in Protocol 1 using the trityl-protected polyol as the starting material.
-
-
Deprotection of the Trityl Group:
-
Dissolve the purified trityl-protected mesylate in a suitable solvent (e.g., DCM).
-
Add a mild acid, such as 80% acetic acid in water or a catalytic amount of trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid, extract the product, dry the organic layer, and concentrate the solvent. Purify the final selectively mesylated polyol by column chromatography.
-
Visualizations
Caption: Decision workflow for selecting a selective mesylation strategy.
Caption: A typical experimental workflow for the mesylation of a polyol.
References
"hydrolytic stability of methanesulfonates under acidic and basic conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of methanesulfonate esters under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable are methanesulfonate esters to hydrolysis?
A1: The hydrolytic stability of methanesulfonate esters is highly dependent on their structure (e.g., alkyl vs. aryl) and the reaction conditions (pH, temperature). While the methanesulfonate anion itself is remarkably stable to hydrolysis even under harsh conditions, methanesulfonate esters can undergo hydrolysis to yield the corresponding alcohol and methanesulfonic acid.[1][2] Simple alkyl methanesulfonates, such as methyl, ethyl, and isopropyl methanesulfonate, have been shown to be relatively stable, with hydrolysis rates that are not significantly affected by deviations from neutral pH under mild conditions.[3] However, the presence of water is a key factor, and its concentration can dramatically impact the rate of hydrolysis.[3][4]
Q2: Does pH significantly affect the rate of hydrolysis of methanesulfonate esters?
A2: For simple alkyl methanesulfonates, studies have shown that the hydrolysis rate is largely unaffected by pH in the range of neutral to slightly acidic or basic conditions.[3] For some aryl methanesulfonates, a reduction in pH from approximately 10 to a range of 7-8 showed little effect on the hydrolysis rate, suggesting it is dominated by the water rate in this range.[1][5] However, for other aryl methanesulfonates, particularly under more strongly alkaline conditions, the hydrolysis rate can be dependent on the hydroxide ion concentration.[1] Therefore, the effect of pH is dependent on the specific structure of the methanesulfonate ester.
Q3: What are the primary factors that influence the rate of hydrolysis?
A3: The main factors influencing the hydrolysis rate of methanesulfonate esters are:
-
Structure of the Ester: The nature of the alcohol group (primary, secondary, tertiary, alkyl, aryl) significantly affects stability.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[3][4]
-
Solvent Composition: The concentration of water in the reaction medium is a critical factor, as it is a reactant in the hydrolysis reaction.[3][4]
-
pH: While the effect can be minimal for some esters under certain conditions, it can be a significant factor for others, especially under strongly acidic or basic conditions.[1][3]
Q4: What are the typical products of methanesulfonate ester hydrolysis?
A4: The hydrolysis of a methanesulfonate ester yields the corresponding alcohol and methanesulfonic acid.
Q5: Can other reactions compete with hydrolysis?
A5: Yes, under certain conditions, other reactions can compete with hydrolysis. For instance, in the presence of an alcohol as a solvent, alcoholysis can occur, leading to the formation of an ether and methanesulfonic acid.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible hydrolysis rates | 1. Inaccurate temperature control.2. Inconsistent preparation of reaction mixtures (e.g., water content, pH).3. Evaporation of solvent during the experiment.4. Issues with the analytical method (see below). | 1. Ensure the reaction vessel is in a properly calibrated and stable temperature bath or oven.2. Carefully prepare all solutions and verify pH and water content before starting the experiment.3. Securely seal reaction vials.4. Validate the analytical method for reproducibility. |
| Unexpectedly fast or slow hydrolysis | 1. Incorrect pH of the reaction medium.2. Presence of catalytic impurities.3. Incorrect temperature. | 1. Verify the pH of the reaction buffer/medium before and during the experiment.2. Use high-purity solvents and reagents.3. Double-check the temperature of the reaction environment. |
| Appearance of unknown peaks in chromatogram (GC/MS or HPLC) | 1. Side reactions (e.g., alcoholysis).2. Degradation of the starting material or product under analytical conditions.3. Contamination from solvents, reagents, or vials. | 1. Identify potential side products based on the reaction conditions and analyze for their presence.2. Check the stability of the methanesulfonate ester and the expected alcohol product under the analytical conditions (e.g., injector temperature for GC).3. Run solvent blanks and ensure all glassware is scrupulously clean. |
| Poor peak shape (tailing or fronting) in HPLC analysis | 1. Interaction of the analyte with active sites on the column.2. Mismatch between the injection solvent and the mobile phase.3. Column overload. | 1. Use a high-purity silica column. Consider adding a competing base to the mobile phase for basic analytes.2. Dissolve the sample in the mobile phase whenever possible.3. Reduce the injection volume or sample concentration.[6] |
| Baseline noise or drift in HPLC | 1. Air bubbles in the system.2. Contaminated mobile phase or detector flow cell.3. Inadequate column equilibration. | 1. Degas the mobile phase and purge the pump.2. Use fresh, high-purity mobile phase and flush the system.3. Ensure the column is fully equilibrated with the mobile phase before analysis.[7] |
| Ghost peaks in GC/MS analysis | 1. Contamination of the syringe, inlet liner, or column.2. Septum bleed. | 1. Clean or replace the syringe and inlet liner. Bake out the column.2. Use high-quality, low-bleed septa.[8] |
Quantitative Data on Hydrolysis Rates
The following tables summarize available quantitative data for the hydrolysis of selected methanesulfonate esters.
Table 1: Hydrolysis Rate Constants of Alkyl Methanesulfonates
| Methanesulfonate Ester | Temperature (°C) | Rate Constant (k_hyd) (s⁻¹) | Conditions |
| Methyl Methanesulfonate | 70 | 2.1 x 10⁻⁵ | Aqueous ethanol |
| Ethyl Methanesulfonate | 70 | 1.2 x 10⁻⁵ | Aqueous ethanol |
| Isopropyl Methanesulfonate | 70 | 4.0 x 10⁻⁶ | Aqueous ethanol |
| Data sourced from a kinetic study on sulfonate esters. The study noted that these rates were unaffected by deviations from pH neutrality.[3] |
Table 2: Activation Energies for the Formation of Alkyl Methanesulfonates (Reverse of Hydrolysis)
| Methanesulfonate Ester Formation | Activation Energy (Ea) (kcal/mol) |
| Methyl Methanesulfonate from Methanol | 20.3 |
| Ethyl Methanesulfonate from Ethanol | 23.3 |
| Isopropyl Methanesulfonate from Isopropanol | 24.5 |
| Activation energies for the forward reaction (ester formation) can provide insight into the temperature dependence of the reverse reaction (hydrolysis).[3] |
Experimental Protocols
General Protocol for a Kinetic Study of Methanesulfonate Ester Hydrolysis
This protocol provides a general framework for studying the hydrolytic stability of a methanesulfonate ester.
1. Materials and Reagents:
-
Methanesulfonate ester of interest
-
High-purity water (HPLC grade or equivalent)
-
Buffer solutions of desired pH (e.g., phosphate, borate)
-
High-purity organic solvent for stock solutions and analysis (e.g., acetonitrile, methanol)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (if necessary, e.g., a strong acid or base to stop the reaction)
2. Equipment:
-
Constant temperature bath or oven
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sealed reaction vials (e.g., screw-cap vials with PTFE-lined septa)
-
Chromatographic system (GC-MS or HPLC-UV/MS)
3. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the methanesulfonate ester in a suitable organic solvent. Prepare a stock solution of the internal standard.
-
Reaction Setup:
-
In a series of reaction vials, add the appropriate buffer solution.
-
Place the vials in the constant temperature bath to equilibrate.
-
Initiate the reaction by adding a small, known volume of the methanesulfonate ester stock solution to each vial.
-
Seal the vials immediately and start the timer.
-
-
Sampling:
-
At predetermined time intervals, remove a vial from the bath.
-
Immediately quench the reaction if necessary.
-
Add a known amount of the internal standard solution.
-
Dilute the sample with the appropriate solvent for analysis.
-
-
Analysis:
-
Analyze the samples using a validated chromatographic method (see below for specific examples).
-
Quantify the concentration of the remaining methanesulfonate ester at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the methanesulfonate ester concentration versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Analytical Method: GC-MS for Alkyl Methanesulfonates
This method is adapted from published studies on the analysis of simple alkyl methanesulfonates.[3]
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: DB-VRX (60 m x 0.25 mm i.d. x 1.4 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 130°C.
-
Ramp: 30°C/min to 250°C.
-
-
Inlet: Split/splitless injector at 250°C.
-
Detector: MS in Selected Ion Monitoring (SIM) mode.
-
Example Ions for Ethyl Methanesulfonate: m/z 79, 97, 109.
-
-
Sample Preparation: Samples from the hydrolysis experiment are typically diluted in a suitable solvent (e.g., DMSO/water) before injection. Derivatization with a reagent like pentafluorothiophenol can be used to enhance sensitivity for trace analysis.[3]
Visualizations
Caption: Experimental workflow for a kinetic study of methanesulfonate ester hydrolysis.
Caption: Simplified SN2-like mechanism for the hydrolysis of a primary alkyl methanesulfonate.
References
- 1. researchgate.net [researchgate.net]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 3. enovatia.com [enovatia.com]
- 4. pqri.org [pqri.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. agilent.com [agilent.com]
Technical Support Center: TLC Monitoring of Reactions Involving Methoxymethanesulfonyl Chloride
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving methoxymethanesulfonyl chloride (MOM-Cl).
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking of Spots | 1. Sample is too concentrated.[1] 2. The compound is highly polar or acidic/basic.[1][2] 3. Decomposition of the compound on the silica plate.[3] | 1. Dilute the sample before spotting. 2. Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds).[1] 3. Consider using a different stationary phase (e.g., alumina) or running a 2D TLC to confirm on-plate decomposition.[3] |
| Starting Material (MOM-Cl) and Product Spots are Not Well-Separated (Similar Rf) | 1. The solvent system (eluent) has suboptimal polarity. 2. The functional groups of the starting material and product are very similar. | 1. Systematically vary the polarity of the eluent. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve better separation.[4] 2. Try a different solvent system altogether. For example, if a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system. 3. Utilize a co-spot lane on your TLC plate to confirm if the spots are truly overlapping.[5] |
| No Spots are Visible on the TLC Plate | 1. The compounds are not UV-active. 2. The concentration of the spotted sample is too low. 3. The chosen visualization stain is not effective for your compounds. 4. The solvent level in the developing chamber was above the spotting line. | 1. Use a chemical stain for visualization. Potassium permanganate or p-anisaldehyde are good general-purpose stains.[6][7] 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1] 3. Try a different, more general stain like phosphomolybdic acid (PMA).[6][7] 4. Ensure the solvent level is below the baseline where the samples are spotted. |
| Appearance of a New, Very Polar Spot at the Baseline | 1. Hydrolysis of this compound on the silica gel plate to form methoxymethanesulfonic acid. 2. The compound is too polar for the chosen eluent. | 1. Minimize the time the plate is exposed to air before and after spotting. Consider preparing the TLC plate in a dry environment if possible. 2. Increase the polarity of the eluent significantly (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture). |
| Reaction Appears Complete on TLC, but Starting Material is Recovered After Work-up | 1. The TLC plate may be catalyzing the reaction to completion. 2. The work-up procedure is causing the reverse reaction or decomposition of the product. | 1. Test for on-plate reactions by spotting the starting material and leaving the plate for an extended period before eluting to see if any product forms.[8] 2. Analyze a crude sample of the reaction mixture by other methods (e.g., NMR) before work-up to confirm the reaction's progress. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring reactions with this compound?
A good starting point for developing a TLC solvent system is a 1:1 mixture of hexanes and ethyl acetate. You can then adjust the ratio to optimize the separation. For more polar compounds, a mixture of dichloromethane (DCM) and methanol (e.g., 95:5 DCM:MeOH) can be effective. The goal is to have the Rf value of your starting material or product between 0.2 and 0.8.
Q2: My compounds are not visible under a UV lamp. How can I visualize them?
This compound and its corresponding sulfonates may not be UV-active. In such cases, chemical stains are necessary for visualization. Here are a few options:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[6]
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating.[7]
-
Phosphomolybdic Acid (PMA) Stain: This is another versatile stain that visualizes a wide variety of organic compounds as dark blue or green spots on a yellow-green background after heating.[6]
Q3: I see a spot on the baseline of my reaction mixture that doesn't correspond to my starting material. What could it be?
A common issue with reactive sulfonyl chlorides like this compound is their susceptibility to hydrolysis on the silica gel plate, which is slightly acidic and contains water. This hydrolysis would form the highly polar methoxymethanesulfonic acid, which would likely remain at the baseline (Rf ≈ 0) in most common solvent systems.
Q4: How can I confirm if my compound is decomposing on the TLC plate?
You can perform a 2D TLC experiment. Spot your compound in one corner of a square TLC plate, then elute the plate in one direction. After the first elution, rotate the plate 90 degrees and elute it again with the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, you will see new spots off the diagonal.[3]
Q5: The Rf values are inconsistent between different runs. What can I do to improve reproducibility?
Inconsistent Rf values are often due to variations in experimental conditions. To improve reproducibility:
-
Ensure the TLC chamber is saturated with the eluent vapor by lining it with filter paper and allowing it to equilibrate before running the plate.
-
Use fresh eluent for each run.
-
Keep the spotting size consistent and as small as possible.
-
Control the temperature, as Rf values can be temperature-dependent.
Experimental Protocols
General Protocol for TLC Monitoring of a Reaction
-
Prepare the Eluent: Mix the chosen solvents in the desired ratio. For example, a 3:1 mixture of hexanes:ethyl acetate.
-
Prepare the TLC Chamber: Pour a small amount of the eluent (to a depth of about 0.5 cm) into a TLC chamber lined with filter paper. Close the chamber and allow it to saturate for 5-10 minutes.
-
Spot the TLC Plate:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the baseline, make three small, separate spots using a capillary tube:
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the eluent level is below the baseline. Close the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots using an appropriate method (e.g., UV lamp, followed by a chemical stain).
-
Circle the visible spots with a pencil.
-
-
Analyze the Results: Compare the spots in the different lanes to determine the consumption of the starting material and the formation of the product. The Rf value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Data Presentation
Since the exact Rf values are highly dependent on the specific starting materials and products, the following table provides a qualitative guide to the expected relative polarities and Rf values in a normal-phase TLC system (e.g., silica gel with a hexanes/ethyl acetate eluent).
| Compound Type | Expected Polarity | Expected Relative Rf Value | Notes |
| Starting Material (e.g., an alcohol) | Varies, but generally more polar than the product | Lower Rf | The polarity will depend on the specific alcohol. |
| This compound (MOM-Cl) | Moderately Polar | Intermediate Rf | Can be prone to hydrolysis on the plate. |
| Product (e.g., a methoxymethyl sulfonate) | Generally less polar than the starting alcohol | Higher Rf | The polarity will be influenced by the rest of the molecule. |
| Hydrolysis Product (Methoxymethanesulfonic acid) | Very Polar | Rf ≈ 0 | Will likely appear as a spot on the baseline. |
Visualizations
Caption: General workflow for monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. pharmashare.in [pharmashare.in]
- 3. Chromatography [chem.rochester.edu]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. How To [chem.rochester.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainkart.com [brainkart.com]
Technical Support Center: Purification of Products from Methoxymethanesulfonyl Chloride (MOM-Cl) Reactions
Welcome to the technical support center for troubleshooting the purification of reaction products involving methoxymethanesulfonyl chloride (MOM-Cl). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the workup and purification of MOM-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a MOM-Cl reaction mixture?
A1: The most common impurities after a reaction with MOM-Cl include:
-
Excess this compound (MOM-Cl): As a reactive electrophile, MOM-Cl is often used in excess to drive the reaction to completion.
-
Methanesulfonic Acid (MSA): This is a primary byproduct formed from the hydrolysis of MOM-Cl by trace amounts of water in the reaction medium.[1]
-
Base and its Salt: Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or strong bases like sodium hydride (NaH) are frequently used.[2][3] After the reaction, the protonated base (e.g., diisopropylethylammonium chloride) will be present.
-
Unreacted Starting Material: Incomplete reactions will leave residual starting alcohol, amine, or other nucleophiles.
Q2: How do I safely quench the excess MOM-Cl in my reaction?
A2: Excess MOM-Cl is a potent carcinogen and mutagen and must be quenched before disposal.[2][4] You can quench it by adding a nucleophile. Common quenching agents include:
-
Water or Saturated Sodium Bicarbonate Solution: Adding water will hydrolyze MOM-Cl to the water-soluble methanesulfonic acid (MSA) and HCl.[1][5] A bicarbonate solution will neutralize the acidic byproducts.[6][7]
-
Volatile Amines: Low-boiling point amines such as n-butylamine or diethylamine can be used.[4] These react with MOM-Cl to form sulfonamides, which can then be removed during workup.
-
Volatilization: Since MOM-Cl is volatile, it can be removed on a rotary evaporator, but this must be done with extreme caution in a well-ventilated fume hood, and the waste in the cold trap must be treated appropriately.[4]
Q3: My primary impurity is methanesulfonic acid (MSA). What is the best way to remove it?
A3: Methanesulfonic acid (MSA) is highly water-soluble and can be effectively removed through an aqueous workup. The safest and most common method is to wash the organic layer with a mild aqueous base.[6]
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This will neutralize the acidic MSA, forming a salt that is readily extracted into the aqueous phase without risking the hydrolysis of acid-sensitive products.[6][7]
-
Water Washes: Several washes with deionized water can also remove MSA, though it may be less efficient than a basic wash.[6]
-
Vacuum Distillation: For large-scale operations, MSA can be removed by vacuum distillation, although this is less common in a laboratory setting for product purification.[8]
Q4: Can I use column chromatography to purify my MOM-protected product?
A4: Yes, column chromatography is a very common and effective method for purifying MOM-protected compounds.[9]
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[10][11]
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexanes and ethyl acetate, is used. The polarity of the solvent system is optimized based on the polarity of the product and impurities as determined by Thin Layer Chromatography (TLC).[9][10]
Q5: My MOM-protected product is a solid. Is recrystallization a viable purification method?
A5: If your product is a solid, recrystallization can be an excellent purification technique. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.[6][12] Common solvent systems include diethyl ether/pentane or acetonitrile.[6]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Product is contaminated with a polar, acidic impurity (visible on TLC, may streak). | Residual Methanesulfonic Acid (MSA). | Perform an aqueous workup. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash.[6][7] |
| NMR spectrum shows unreacted starting material. | Incomplete reaction. | Consider increasing the equivalents of MOM-Cl and base, extending the reaction time, or gently heating the reaction if the starting material is stable. |
| Product yield is low after aqueous workup. | The MOM-protected product may have some water solubility. | Minimize the number of aqueous washes. Ensure the aqueous layers are thoroughly back-extracted with the organic solvent to recover any dissolved product. |
| TLC shows multiple new, non-polar spots after reaction. | Potential side reactions or degradation of starting material or product. | Re-evaluate the reaction conditions. Ensure the base used is non-nucleophilic (e.g., DIPEA). If using a strong base like NaH, ensure the reaction is run under strictly anhydrous conditions. |
| Product appears to be "oiling out" instead of crystallizing during recrystallization. | The melting point of the product is below the temperature of the saturated solution. | Add more of the "good" solvent to fully dissolve the oil, then cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[12] |
| Difficulty separating product from the base (e.g., DIPEA) by chromatography. | The product and the base have similar polarities. | Convert the base to its salt form before chromatography. An acidic wash (e.g., dilute HCl) during the workup will protonate the amine base, making it water-soluble and easily removable. Caution: Ensure your MOM-protected product is stable to acidic conditions.[3] |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup Procedure
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to 0 °C in an ice bath.
-
Quench Excess MOM-Cl: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture with vigorous stirring. Continue stirring for 15-30 minutes to ensure all residual MOM-Cl is hydrolyzed.[13]
-
Dilute and Separate: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.
-
Wash the Organic Layer:
-
Wash the organic layer with the saturated NaHCO₃ solution. Separate the layers.
-
Wash the organic layer with deionized water.
-
Finally, wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of residual water.[7]
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[10]
-
Determine the Eluent System: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your desired product (typically with an Rf value of 0.2-0.4) and any impurities.[10]
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elute the Column: Begin eluting the column with the predetermined solvent system. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.[9]
-
Collect and Analyze Fractions: Collect the eluent in fractions (e.g., in test tubes). Monitor the composition of the fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified MOM-protected compound.
Visualizations
Experimental Workflow
Caption: Workflow for MOM protection and subsequent purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5589691A - Process for recovery and recycle of methanesulfonic acid and phosphorous acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. rubingroup.org [rubingroup.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
"impact of temperature on the rate of mesylation with MsCl"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with mesylation reactions using methanesulfonyl chloride (MsCl). The content focuses on the critical impact of temperature on reaction rate, yield, and side-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal temperature for a mesylation reaction?
There is no single optimal temperature; it is highly substrate-dependent. However, a general best practice is to start the reaction at a low temperature, typically between 0°C and -10°C.[1] For alcohols that are sensitive or prone to side reactions, such as secondary or tertiary alcohols, even lower temperatures (e.g., -20°C) may be necessary to improve the yield of the desired mesylate.[2] Some robust primary alcohols may react well at room temperature, but cooling is generally recommended to ensure selectivity.[3]
Q2: My mesylation reaction yield is very low. What are the common causes related to temperature?
Low yields are a frequent issue and can often be traced back to improper temperature control.[4]
-
Temperature Too High: Elevated temperatures can significantly increase the rate of side reactions. For secondary and tertiary alcohols, this often leads to elimination (E2) pathways, forming alkenes instead of the mesylate, especially in the presence of a strong base like triethylamine (TEA).[2]
-
Temperature Too Low: While less common, if the temperature is excessively low, the reaction rate may become impractically slow, leading to incomplete conversion of the starting material.
-
Poor Temperature Control: A rapid, uncontrolled exotherm during the addition of MsCl can locally overheat the reaction mixture, promoting side reactions even if the cooling bath is set to a low temperature.[2] Slow, dropwise addition of MsCl is crucial.[4]
Q3: I'm observing significant amounts of an alkyl chloride side product. How is this related to temperature?
The formation of an alkyl chloride is a known side reaction during mesylation with MsCl.[3] The chloride ion (Cl⁻) generated from MsCl during the reaction can act as a nucleophile and displace the newly formed mesylate group. This SN2-type reaction can be competitive with the desired mesylation. While this side reaction is influenced by multiple factors (solvent, substrate), higher temperatures can increase its rate. If you are observing significant alkyl chloride formation, reducing the reaction temperature is a recommended first step. Another strategy is to use methanesulfonic anhydride ((MeSO₂)₂O), which eliminates the chloride source from the reaction mixture.[3]
Q4: My reaction isn't working, and I'm recovering my starting alcohol. What could be the issue?
If you are recovering your starting material, several factors could be at play:
-
MsCl Decomposition: Methanesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to methanesulfonic acid.[5] If your solvent, base, or glassware are not scrupulously dry, the MsCl may be quenched before it can react with your alcohol.
-
Insufficient Activation: The reaction temperature may be too low for the specific alcohol's reactivity, leading to a stalled reaction.
-
Base Strength: The choice of base can be critical. Triethylamine is commonly used, but for some systems, a non-nucleophilic base like pyridine may be preferred to mop up the HCl generated without promoting other side reactions.[6]
Q5: The reaction mixture turned dark/black. Should I be concerned?
A dark coloration can indicate decomposition of the starting material, product, or reaction intermediates. This is often exacerbated by higher temperatures. It can also result from complex reactions between the base (e.g., TEA) and the anhydride or chloride reagents.[7] If this occurs, it is advisable to re-run the reaction at a lower temperature and monitor for by-product formation via TLC or crude NMR.
Data Presentation: Temperature Effects on Mesylation
| Substrate Type | Temperature (°C) | Base | Solvent | Yield / Outcome | Reference |
| Various Alcohols | 0 to -10 | Triethylamine | Dichloromethane (DCM) | >95% Esterification | [1] |
| Secondary Alcohol | 0 | Triethylamine | Dichloromethane (DCM) | Successful Mesylation | [2] |
| Secondary Alcohol | ≤ 0 (suggested) | Triethylamine / Pyridine | Dichloromethane (DCM) | Recommended to avoid elimination | [2] |
| Primary Alcohols | Not specified (pH 10) | KOH / Catalytic Amine | Water | Excellent Yields | [8] |
This data highlights that low temperatures are a consistent feature of successful and high-yield mesylation protocols, particularly for sensitive substrates.
Experimental Protocols
Protocol 1: General Mesylation of a Primary or Unhindered Secondary Alcohol
This protocol is suitable for alcohols that are not highly prone to elimination.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
MsCl Addition: Add methanesulfonyl chloride (1.2 equiv.) dropwise to the cold solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0°C for an additional 15-30 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Wash sequentially with ice-cold water, cold 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Low-Temperature Mesylation for Sensitive or Hindered Alcohols
This protocol is designed to minimize side reactions like elimination for sensitive substrates.
-
Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -20°C using a dry ice/acetone bath.
-
Base and MsCl Addition: Add triethylamine (1.5 equiv.) to the cold solution. Then, add methanesulfonyl chloride (1.2 equiv.) dropwise via a syringe pump over 20-30 minutes to maintain strict temperature control.
-
Reaction: Allow the reaction to stir at -20°C. The reaction time may be longer (1-4 hours); monitor carefully by TLC.
-
Work-up: Quench the reaction at low temperature by adding ice-cold water. Allow the mixture to warm to room temperature and proceed with the aqueous work-up as described in Protocol 1. All aqueous solutions used for washing should be pre-chilled.
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure, avoiding excessive heat.
Visualizations
Experimental Workflow
Caption: Workflow for a typical mesylation experiment.
Impact of Temperature on Reaction Pathways
Caption: Temperature dictates the outcome of mesylation reactions.
References
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Methanesulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are two of the most common and versatile reagents in organic synthesis for the conversion of alcohols into excellent leaving groups, facilitating a wide array of nucleophilic substitution and elimination reactions. While both serve a similar primary function, their reactivity profiles, mechanistic pathways, and optimal use cases can differ significantly. This guide provides an objective comparison of their performance, supported by available data and mechanistic insights, to aid in reagent selection for specific synthetic challenges.
At a Glance: Key Differences and Considerations
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Structure | CH₃SO₂Cl | CH₃C₆H₄SO₂Cl |
| Molecular Weight | 114.55 g/mol | 190.65 g/mol |
| Steric Hindrance | Lower | Higher due to the tolyl group |
| General Reactivity | Generally considered more reactive | Generally considered less reactive |
| Reaction Mechanism | Can proceed via direct nucleophilic attack or a sulfene intermediate (with a strong base) | Proceeds via direct nucleophilic attack on the sulfur atom |
| Substrate Scope | Often more effective for sterically hindered alcohols due to the sulfene pathway | May react slowly or not at all with highly hindered alcohols |
| Optimal Base | Often used with triethylamine or other strong, non-nucleophilic bases | Pyridine is a classic choice, though other bases are also effective |
| Product Form | Mesylates are often oils | Tosylates are more frequently crystalline solids, which can aid in purification |
Mechanistic Divergence: The Sulfene Pathway
A primary distinction in the reactivity of MsCl and TsCl lies in their behavior in the presence of a base. Tosyl chloride, lacking acidic α-protons, consistently reacts via a direct nucleophilic attack of the alcohol on the sulfur atom.
In contrast, methanesulfonyl chloride possesses acidic α-protons. In the presence of a sufficiently strong base (e.g., triethylamine), MsCl can undergo an E1cb-type elimination to form a highly reactive sulfene intermediate (CH₂=SO₂).[1] This intermediate is then rapidly trapped by the alcohol. This alternative mechanistic pathway can be particularly advantageous when dealing with sterically hindered alcohols that react sluggishly, or not at all, with the bulkier tosyl chloride.[2]
The choice of base is crucial; weaker bases like pyridine are less likely to promote the sulfene pathway, leading to a reaction mechanism analogous to that of tosylation.[1]
Figure 1. Comparative reaction pathways for tosylation and mesylation of alcohols.
Experimental Data and Observations
One study focusing on the sulfonylation of primary alcohols in a water-solvent system highlighted the need for different amine catalysts to optimize the reactions for MsCl and TsCl, suggesting that their reactivity profiles are distinct.[3][4] For the tosylation of 1-octanol, N,N-dimethylbenzylamine was found to be an effective catalyst, whereas for mesylation, N,N-dimethylbutylamine and triethylamine were preferred.[3] This indicates that a direct comparison under a single set of conditions may not be representative of the optimal performance of each reagent.
The higher reactivity of MsCl, attributed to its smaller size, is a generally accepted principle in organic chemistry.[2] This can translate to faster reaction times, which is a significant consideration in process chemistry and high-throughput synthesis.
Experimental Protocol: A Framework for Comparative Reactivity Analysis
For researchers wishing to directly compare the reactivity of MsCl and TsCl for a specific alcohol, the following general protocol for parallel reactions can be employed.
Objective: To compare the rate of formation of a sulfonate ester from a given alcohol using MsCl and TsCl under identical conditions.
Materials:
-
Alcohol of interest
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine
-
Internal standard (e.g., a stable, non-reactive compound with a distinct NMR or GC signal)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Equipment for analysis (e.g., NMR, GC, or HPLC)
Procedure:
-
Preparation of Reaction Mixtures:
-
In two separate, dry, round-bottom flasks equipped with stir bars and under an inert atmosphere (e.g., nitrogen or argon), prepare identical solutions of the alcohol of interest (1.0 eq.) and the internal standard in anhydrous DCM.
-
To each flask, add the chosen base (e.g., triethylamine, 1.5 eq.).
-
Cool the flasks to 0 °C in an ice bath.
-
-
Initiation of Reactions:
-
To the first flask, add MsCl (1.2 eq.) dropwise.
-
Simultaneously, to the second flask, add TsCl (1.2 eq.) dropwise.
-
Start a timer immediately after the addition of the sulfonyl chlorides.
-
-
Monitoring the Reactions:
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot with a small volume of saturated aqueous sodium bicarbonate solution.
-
Extract the organic components with a small amount of DCM, dry the organic layer over anhydrous sodium sulfate, and prepare for analysis.
-
-
Analysis:
-
Analyze the quenched aliquots by NMR, GC, or HPLC.
-
Determine the ratio of the product (mesylate or tosylate) to the starting alcohol by comparing the integration of their respective signals to the internal standard.
-
Plot the percentage conversion against time for both reactions to obtain a kinetic profile.
-
Figure 2. Experimental workflow for comparing the reactivity of MsCl and TsCl.
Conclusion
The choice between methanesulfonyl chloride and tosyl chloride is not merely a matter of preference but a strategic decision based on the substrate, desired reaction conditions, and practical considerations of the synthesis. MsCl is generally the more reactive reagent, offering the potential for faster reactions and a unique sulfene-mediated pathway that can be advantageous for sterically demanding substrates. TsCl, while less reactive, often yields crystalline products that are easier to purify and handle. For critical applications, a preliminary experimental comparison, as outlined above, is recommended to determine the optimal reagent and conditions for a specific transformation.
References
- 1. organic chemistry - Why do tosylation and mesylation of alcohols follow different mechanisms? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Mesylate Formation: Methanesulfonyl Chloride vs. Methanesulfonic Anhydride
For researchers, scientists, and drug development professionals, the efficient conversion of alcohols to mesylates is a cornerstone of synthetic chemistry, rendering the hydroxyl group a good leaving group for subsequent nucleophilic substitution or elimination reactions. The choice of mesylating agent is critical for optimizing yield, minimizing side products, and ensuring reaction scalability. This guide provides an objective comparison of two common reagents for this transformation: methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (Ms₂O), supported by mechanistic insights and detailed experimental protocols.
At a Glance: Key Differences
| Feature | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride (Ms₂O) |
| Primary Byproduct | Hydrochloric acid (HCl) | Methanesulfonic acid (MsOH) |
| Potential Side Products | Alkyl chlorides | Generally cleaner, no chloride source |
| Reaction Mechanism | Sɴ2 or via sulfene intermediate | Sɴ2-type |
| Reactivity | Highly reactive, can be less selective | Generally high, can be more selective |
| Handling | Corrosive, moisture-sensitive liquid | Corrosive, moisture-sensitive solid |
| Workup | Often requires aqueous washes to remove HCl and amine salts | Typically simpler, no chloride salts to remove |
Mechanistic Pathways
The choice between methanesulfonyl chloride and methanesulfonic anhydride can be influenced by their differing reaction mechanisms, which can impact selectivity and the formation of byproducts.
Methanesulfonyl Chloride (MsCl)
Mesylate formation using methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N), can proceed through two primary pathways. The classical mechanism involves a direct nucleophilic attack of the alcohol on the sulfonyl chloride. However, a significant body of evidence suggests an alternative pathway involving a highly reactive sulfene intermediate, especially with sterically unhindered bases.[1][2]
Methanesulfonic Anhydride (Ms₂O)
The reaction of an alcohol with methanesulfonic anhydride in the presence of a base, such as pyridine or triethylamine, generally proceeds through a more straightforward Sɴ2-type mechanism.[3] The alcohol attacks one of the sulfonyl groups, leading to the formation of the mesylate and methanesulfonic acid, which is then neutralized by the base.
Quantitative Performance Comparison
While comprehensive, side-by-side quantitative studies across a wide range of substrates are not abundant in the literature, the following table summarizes the general performance characteristics of each reagent based on available data and established chemical principles.
| Parameter | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride (Ms₂O) | Supporting Evidence |
| Yield | Generally high, but can be compromised by byproduct formation. | Generally high and often cleaner, leading to potentially higher isolated yields. | [3][4] |
| Reaction Time | Typically rapid, often complete within minutes to a few hours at low temperatures. | Reaction times are comparable to MsCl, often rapid at or below room temperature. | [4][5] |
| Byproduct Formation | Formation of alkyl chlorides is a known side reaction, especially with primary and benzylic alcohols. | Avoids the formation of alkyl chloride byproducts as there is no chloride source.[3][6] | [3][6] |
| Substrate Scope | Broad, but can be problematic for substrates sensitive to acidic conditions (from HCl byproduct) or for those prone to Sɴ1 reactions leading to chloride formation. | Broad, and often preferred for sensitive substrates where the formation of alkyl chlorides is a concern. May not be suitable for some unsaturated alcohols.[7] | [3][7] |
| Safety & Handling | Highly toxic, corrosive, and a lachrymator. Reacts exothermically with nucleophiles. | Corrosive and moisture-sensitive solid. Avoids the generation of HCl gas. |
Experimental Protocols
The following are representative experimental protocols for the formation of mesylates using both methanesulfonyl chloride and methanesulfonic anhydride.
Protocol 1: Mesylation of a Primary Alcohol using Methanesulfonyl Chloride
This protocol is a general procedure for the mesylation of a primary alcohol.
Materials:
-
Primary alcohol
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), distilled
-
Methanesulfonyl chloride (MsCl), distilled
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
Purify the product by column chromatography or recrystallization as necessary.
Protocol 2: Mesylation of a Secondary Alcohol using Methanesulfonic Anhydride
This protocol provides a general method for the mesylation of a secondary alcohol, where the absence of chloride ions can be advantageous.
Materials:
-
Secondary alcohol
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (Et₃N)
-
Methanesulfonic anhydride (Ms₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine or triethylamine (1.5 - 2.0 eq).
-
Add methanesulfonic anhydride (1.2 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude mesylate.
-
Purify by an appropriate method if necessary.
Conclusion
Both methanesulfonyl chloride and methanesulfonic anhydride are effective reagents for the preparation of mesylates from alcohols. The choice between them often hinges on the specific substrate and the potential for side reactions.
-
Methanesulfonyl chloride is a cost-effective and highly reactive choice, particularly for simple, robust substrates. However, the potential for alkyl chloride formation must be considered, especially with primary and benzylic alcohols.
-
Methanesulfonic anhydride offers a cleaner reaction profile by eliminating the possibility of chloride byproducts, making it the preferred reagent for sensitive substrates or in multi-step syntheses where purification from chlorinated impurities could be challenging.[3][6] While generally comparable in reactivity, the slightly higher cost and solid nature of the anhydride are practical considerations.
For drug development and process chemistry, where purity and a well-defined impurity profile are paramount, the advantages of methanesulfonic anhydride often outweigh its higher cost. For routine laboratory synthesis with less sensitive substrates, methanesulfonyl chloride remains a widely used and economical option. Careful consideration of the substrate's reactivity and the desired purity of the final product will ultimately guide the optimal choice of mesylating agent.
References
A Head-to-Head Comparison: The Advantages of Methanesulfonyl Chloride in Activating Hydroxyl Groups
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the efficient activation of hydroxyl groups is a critical step. Converting a poorly leaving hydroxyl group into a more suitable alternative is fundamental for nucleophilic substitution and elimination reactions. While numerous activating agents exist, methanesulfonyl chloride (MsCl) has emerged as a reagent of choice for many researchers due to its distinct advantages in reactivity, substrate scope, and reaction mechanics.
This guide provides an objective comparison between methanesulfonyl chloride and other common activating agents, such as p-toluenesulfonyl chloride (TsCl) and thionyl chloride (SOCl₂). Supported by experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the information needed to select the optimal reagent for their synthetic challenges.
Key Advantages of Methanesulfonyl Chloride (MsCl)
Methanesulfonyl chloride's utility stems from a combination of steric, electronic, and mechanistic factors that differentiate it from other sulfonyl chlorides and activating agents.
-
Enhanced Reactivity and Reduced Steric Hindrance : The methanesulfonyl group is significantly smaller than the p-toluenesulfonyl (tosyl) group. This reduced steric bulk allows MsCl to react more readily with sterically hindered secondary and even tertiary alcohols, which often react sluggishly or not at all with the bulkier TsCl. This broader substrate scope is a major advantage in the synthesis of complex molecules.
-
Unique Mechanistic Pathway : Under basic conditions with non-nucleophilic amines like triethylamine (Et₃N), MsCl can undergo an elimination reaction to form a highly reactive intermediate known as sulfene (CH₂=SO₂).[1][2] This intermediate is rapidly trapped by the alcohol. This pathway avoids the traditional nucleophilic attack of the alcohol onto the sulfur center, which is the operative mechanism for TsCl. The formation of the sulfene intermediate is particularly advantageous for reactions with sterically congested alcohols.[3]
-
Excellent Leaving Group Formation : The resulting methanesulfonate (mesylate, -OMs) ester is an excellent leaving group, with its stability conferred by resonance delocalization of the negative charge. Its leaving group ability is comparable to that of the tosylate group, making it highly effective in subsequent substitution reactions.[2]
-
Milder Reaction Conditions : Compared to methods that generate strongly acidic byproducts, such as reaction with thionyl chloride or concentrated hydrohalic acids, the activation of alcohols with MsCl is typically performed under mild, basic conditions, which helps to prevent acid-catalyzed side reactions or rearrangements.[4]
Quantitative Performance Comparison
Direct comparative studies reporting yields and reaction times for different activating agents on a single substrate under identical conditions are scarce in the literature. However, a comparative analysis can be constructed from individual, high-quality reports on a common substrate such as cyclohexanol, a representative secondary alcohol.
Disclaimer: The following data has been compiled from different sources. Reaction conditions, concentrations, and workup procedures may vary, and direct comparison should be made with caution. The data serves to illustrate the typical effectiveness of each reagent.
| Activating Agent | Substrate | Key Reaction Conditions | Product | Yield (%) | Source(s) |
| Methanesulfonyl Chloride (MsCl) | Cyclohexanol | Et₃N (1.5 eq.), CH₂Cl₂ (DCM), 0°C to RT, < 30 min | Cyclohexyl mesylate | >95 | [2] |
| p-Toluenesulfonyl Chloride (TsCl) | Cyclohexanol | Pyridine (solvent and base), 0°C to RT, several hours | Cyclohexyl tosylate | ~80-90 (Typical) | [5] |
| Thionyl Chloride (SOCl₂) | Cyclohexanol | Pyridine (catalyst), neat or in solvent (e.g., ether), 0°C to reflux | Cyclohexyl chloride | ~85-95 | [6] |
Mechanistic Insights
The distinct reactivity of MsCl, especially with hindered alcohols, can be attributed to its alternative reaction mechanism compared to TsCl.
Mechanism 1: Activation via Sulfene Intermediate (Favored for MsCl)
With a strong, non-nucleophilic base like triethylamine, MsCl can be deprotonated at the alpha-carbon to form a highly electrophilic sulfene intermediate. The alcohol then adds to this intermediate, which is less sterically demanding than the sulfonyl chloride itself. This pathway is not possible for TsCl, which lacks alpha-protons.[1][5]
Caption: MsCl reaction pathway via a sulfene intermediate.
Mechanism 2: Direct Nucleophilic Attack (Standard for TsCl)
The conventional pathway for sulfonyl chlorides involves the direct nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center. This is the primary mechanism for TsCl. While MsCl can also react via this pathway, the sulfene route is often faster, especially with strong bases.[4]
Caption: Direct nucleophilic attack mechanism for sulfonyl chlorides.
Experimental Protocols
Below are representative protocols for the activation of a secondary alcohol using MsCl, TsCl, and SOCl₂.
Protocol 1: Mesylation of a Secondary Alcohol using MsCl
Objective: To synthesize an alkyl mesylate from a secondary alcohol. This protocol is adapted from a general procedure known to be rapid and high-yielding.[2]
Materials:
-
Secondary Alcohol (e.g., Cyclohexanol, 1.0 eq.)
-
Methanesulfonyl Chloride (MsCl, 1.1 eq.)
-
Triethylamine (Et₃N, 1.5 eq.)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
The secondary alcohol (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ (approx. 0.2 M concentration).
-
The solution is cooled to 0 °C in an ice-water bath.
-
Triethylamine (1.5 eq.) is added dropwise to the stirred solution.
-
Methanesulfonyl chloride (1.1 eq.) is then added dropwise over 5-10 minutes. An exothermic reaction may be observed.
-
The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, the reaction mixture is transferred to a separatory funnel and diluted with CH₂Cl₂.
-
The organic layer is washed sequentially with cold water, cold 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl mesylate, which is often pure enough for subsequent steps.
Protocol 2: Tosylation of a Secondary Alcohol using TsCl
Objective: To synthesize an alkyl tosylate from a secondary alcohol.
Materials:
-
Secondary Alcohol (e.g., Cyclohexanol, 1.0 eq.)
-
p-Toluenesulfonyl Chloride (TsCl, 1.2 eq.)
-
Pyridine (anhydrous, as solvent and base)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, round-bottom flask with a stir bar is placed under an inert atmosphere.
-
The secondary alcohol (1.0 eq.) is dissolved in anhydrous pyridine.
-
The solution is cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.2 eq.) is added portion-wise, ensuring the temperature remains low.
-
The reaction mixture is stirred at 0 °C for 4-6 hours or until TLC indicates the consumption of the starting material. For less reactive alcohols, the reaction may be allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of cold water.
-
The mixture is extracted with CH₂Cl₂ or Et₂O.
-
The combined organic extracts are washed several times with cold 1 M HCl to remove pyridine, followed by washing with saturated NaHCO₃ solution.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product may require purification by recrystallization or column chromatography.
Experimental Workflow Visualization
A typical workflow for the synthesis and subsequent use of an alkyl mesylate involves activation followed by nucleophilic substitution.
Caption: General workflow for alcohol mesylation and subsequent substitution.
Conclusion
For researchers in drug discovery and process development, methanesulfonyl chloride offers compelling advantages over other activating agents. Its high reactivity, effectiveness with sterically demanding substrates, and mild reaction conditions make it a versatile and powerful tool. The ability to proceed through a unique sulfene-mediated mechanism provides a synthetic route for challenging transformations where other reagents like tosyl chloride may fail. While thionyl chloride offers a direct route to alkyl chlorides, MsCl provides a stable, isolable sulfonate ester intermediate that can be used with a wide array of nucleophiles, offering greater strategic flexibility in a synthetic campaign. By understanding these key differences, scientists can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. Question What is the product when cyclohexanol reacts with thionyl chlori.. [askfilo.com]
- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Cyclohexane on reacting with thionyl chloride form A) OC1CCCC2CC1C2Cl B) .. [askfilo.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Complete the equation for the following reaction:\n \n \n \n \n [vedantu.com]
A Comparative Guide to Spectroscopic Validation of Methanesulfonate Ester Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of methanesulfonate (mesylate) esters is a critical transformation in pharmaceutical development and organic synthesis. However, these esters are often potent genotoxic impurities (GTIs), necessitating rigorous analytical validation to ensure their presence is controlled at trace levels. This guide provides an objective comparison of three common spectroscopic techniques for the validation and quantification of methanesulfonate ester formation: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the validation of methanesulfonate ester formation is contingent on factors such as the required sensitivity, the nature of the sample matrix, and the need for real-time reaction monitoring. The following table summarizes the key quantitative performance metrics of GC-MS, qNMR, and FTIR for this application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier Transform Infrared (FTIR) Spectroscopy |
| Limit of Detection (LOD) | 0.02 µg/mL - 0.13 ppm[1] | Generally in the µg/mL range, but specific LOD for methyl methanesulfonate is not widely reported. | Typically in the higher ppm to % range, less sensitive for trace analysis. |
| Limit of Quantification (LOQ) | 0.06 µg/mL - 0.38 ppm[1] | Typically in the µg/mL range; can be determined based on signal-to-noise ratio. | Dependent on the molar absorptivity of the specific vibrational band; generally higher than GC-MS and qNMR. |
| Linearity (R²) | >0.999 over a range of 0.7 - 2.1 ppm | Excellent linearity is a hallmark of qNMR, with R² > 0.99 often achievable. | Good linearity can be achieved with proper calibration (R² > 0.99)[2]. |
| Precision (%RSD) | <15% for trace analysis. | High precision, with RSD values typically <1% for well-defined signals. | Dependent on instrument stability and sample presentation; generally higher %RSD than qNMR and GC-MS for trace levels. |
| Accuracy (% Recovery) | Typically within 70-130% for trace analysis. | High accuracy, directly proportional to the number of nuclei, minimizing the need for response factors. | Accuracy is highly dependent on the calibration model and matrix effects[3]. |
| Analysis Time | Longer, including sample preparation and chromatographic run time. | Relatively fast for direct analysis of reaction mixtures. | Very fast, suitable for real-time in-situ monitoring. |
| In-situ Monitoring | Not suitable. | Possible with specialized NMR tubes and flow systems. | Ideal, especially with ATR probes. |
Experimental Methodologies
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the trace quantification of volatile and semi-volatile compounds like methanesulfonate esters. Often, derivatization is employed to enhance volatility and improve chromatographic performance.
Sample Preparation and Derivatization:
-
To a known volume of the reaction mixture, add a suitable internal standard (e.g., deuterated methyl methanesulfonate).
-
The analytes are often derivatized to improve their volatility and detectability. A common method involves reaction with pentafluorothiophenol.
-
Extract the derivatized analytes into an organic solvent suitable for GC injection.
Instrumentation and Conditions:
-
GC Column: A capillary column with a non-polar or mid-polar stationary phase is typically used (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Injector: Splitless or split injection can be used depending on the concentration of the analyte.
-
Oven Temperature Program: An initial temperature of around 40-50°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) is commonly used. For high sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is employed, targeting characteristic ions of the methanesulfonate ester.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and primary method of quantification without the need for identical reference standards for the analyte, as the signal intensity is directly proportional to the number of protons.
Sample Preparation:
-
An accurately weighed amount of the reaction mixture is dissolved in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte or other components in the mixture is added in an accurately weighed amount. Maleic acid or 1,4-dinitrobenzene are common choices.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150) for the signals of interest.
Data Analysis:
-
The acquired spectrum is phased and baseline-corrected.
-
The signals for the methanesulfonate ester (e.g., the methyl group protons) and the internal standard are integrated.
-
The concentration or amount of the methanesulfonate ester is calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Concentration_standard)
where N_protons is the number of protons giving rise to the integrated signal.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful technique for real-time monitoring of reaction kinetics by tracking the change in concentration of reactants, intermediates, and products.
Experimental Setup:
-
The reaction is set up in a vessel equipped with an overhead stirrer and temperature control.
-
An ATR-FTIR probe is inserted directly into the reaction mixture. The probe is connected to the FTIR spectrometer via a fiber-optic cable.
Data Acquisition:
-
Spectral Range: The mid-infrared range (typically 4000-650 cm⁻¹) is scanned.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Data Collection: Spectra are collected at regular intervals throughout the course of the reaction (e.g., every 1-5 minutes). A background spectrum of the initial reaction mixture before the addition of the limiting reagent is often collected.
Data Analysis:
-
The disappearance of reactant peaks and the appearance of product peaks are monitored over time. For methanesulfonate esters, the characteristic strong S=O stretching vibrations (typically in the 1350-1175 cm⁻¹ region) and S-O stretching vibrations (around 1000-750 cm⁻¹) are monitored.
-
The absorbance of a characteristic peak of the methanesulfonate ester is plotted against time to generate a reaction profile.
-
For quantitative analysis, a calibration curve can be generated by preparing standards of the methanesulfonate ester in the reaction matrix and measuring their absorbance at the chosen characteristic frequency[4]. This allows for the conversion of absorbance data to concentration.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Reaction Pathway for Methanesulfonate Ester Formation
Experimental Workflow for Spectroscopic Validation
Logical Comparison of Techniques
References
A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of the solvolysis of methanesulfonyl chloride (MsCl), offering insights into its reactivity and mechanistic pathways. The data presented is curated from peer-reviewed scientific literature to ensure accuracy and reliability for researchers and professionals in drug development and related fields.
Introduction to Methanesulfonyl Chloride Solvolysis
Methanesulfonyl chloride is a highly reactive organosulfur compound extensively utilized in organic synthesis, particularly for the formation of methanesulfonates (mesylates) from alcohols and methanesulfonamides from amines.[1] Its reactivity is significantly influenced by the solvent, with solvolysis—the reaction with the solvent—being a critical factor to consider in its application. The study of its solvolysis kinetics provides fundamental insights into its reaction mechanism and stability under various conditions.
The solvolysis of methanesulfonyl chloride in a nucleophilic solvent (SOH) proceeds via a nucleophilic substitution reaction, where the solvent molecule attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of methanesulfonic acid and hydrochloric acid.
General Reaction: CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl[2]
The mechanism of this reaction has been a subject of numerous investigations, with the general consensus pointing towards a bimolecular nucleophilic substitution (SN2) pathway.[3][4][5][6] This is supported by various experimental evidence, including kinetic solvent isotope effects and the analysis of activation parameters.
Comparative Kinetic Data
The following tables summarize key quantitative data from kinetic studies on the solvolysis of methanesulfonyl chloride, allowing for a direct comparison of its reactivity under different conditions and with a related sulfonyl chloride.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride in Water
| Temperature (°C) | k (s⁻¹) | Reference |
| 0 | - | [7] |
| 20 | - | [7] |
| 25 | - | [8] |
| 50 | - | [7] |
Note: Specific rate constants at these exact temperatures were not explicitly found in a single table in the provided search results, but their determination is the basis of the activation parameters in the following tables.
Table 2: Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride and Benzenesulfonyl Chloride in H₂O at 20°C
| Compound | ΔG‡ (cal/mol) | ΔH‡ (cal/mol) | ΔS‡ (cal/mol·K) | ΔCp‡ (cal/mol·K) | Reference |
| Methanesulfonyl Chloride | - | - | -8.32 | - | [4][5] |
| Benzenesulfonyl Chloride | - | - | -13.25 | - | [4][5] |
Table 3: Kinetic Solvent Isotope Effect (KSIE) for the Solvolysis of Methanesulfonyl Chloride
| Solvent System | Temperature (°C) | kH₂O/kD₂O | Reference |
| H₂O/D₂O | 0 | 1.7 | [7] |
| H₂O/D₂O | 20 | 1.568 ± 0.006 | [7][9] |
| H₂O/D₂O | 50 | 1.5 | [7] |
| H₂O/D₂O diluted with dioxane | - | Very small changes | [7] |
Experimental Protocols
The primary method cited for determining the rates of solvolysis of sulfonyl chlorides is the conductimetric method .[10] This technique is particularly well-suited for these reactions due to the production of ions.
Conductimetric Rate Measurement
Principle: The hydrolysis of a sulfonyl chloride molecule produces strong acids (methanesulfonic acid and hydrochloric acid), which dissociate into ions in the aqueous solution. The increase in the concentration of these ions leads to a corresponding increase in the electrical conductivity of the solution over time. By monitoring this change in conductivity, the rate of the reaction can be determined.[10]
Apparatus: A typical setup consists of a conductivity cell immersed in a constant-temperature bath to ensure precise temperature control. The conductivity cell is connected to a conductivity meter, which records the conductance of the solution at regular time intervals. For very fast reactions, specialized rapid-response conductivity apparatus may be used.[11]
Procedure:
-
A solution of the solvent (e.g., purified water) is allowed to reach thermal equilibrium in the constant-temperature bath.
-
A small, accurately known amount of methanesulfonyl chloride is introduced into the solvent with vigorous stirring to ensure rapid dissolution and a homogeneous solution. To handle sparingly soluble substrates, a dilution technique involving mixing the sulfonyl chloride with an inert solid like Kieselguhr can be employed.[10]
-
The conductivity of the solution is then measured as a function of time.
-
The reaction is followed until there is no further significant change in conductivity, indicating the completion of the reaction (the "infinity" reading).
-
The first-order rate constant (k) is then calculated from the conductivity data using the appropriate integrated rate law.
Mechanistic Insights and Visualizations
The kinetic data strongly support an SN2 mechanism for the solvolysis of methanesulfonyl chloride. The significant negative entropy of activation (ΔS‡) is consistent with a bimolecular process where the transition state is more ordered than the reactants.[7] Furthermore, the kinetic solvent isotope effect (kH₂O/kD₂O) is greater than unity, which is characteristic of reactions where the O-H bond of water is broken in the rate-determining step, consistent with water acting as a nucleophile in an SN2 reaction.[7][9]
The proposed mechanism involves the nucleophilic attack of a water molecule on the sulfur atom of methanesulfonyl chloride, proceeding through a trigonal bipyramidal transition state.[7][10]
Below are Graphviz diagrams illustrating the proposed signaling pathway for the SN2 solvolysis and a typical experimental workflow.
Caption: Proposed SN2 mechanism for the solvolysis of methanesulfonyl chloride.
Caption: Experimental workflow for kinetic analysis using the conductimetric method.
Comparison with Alternative Sulfonyl Chlorides
The solvolysis of methanesulfonyl chloride is often compared to that of benzenesulfonyl chloride. Studies have shown that both compounds hydrolyze via the same SN2 mechanism.[4][5] However, differences in their activation parameters, particularly the entropy of activation (ΔS‡), suggest variations in the transition state. For instance, at 20°C in water, the ΔS‡ for the hydrolysis of methanesulfonyl chloride is -8.32 cal deg⁻¹ mol⁻¹, while for benzenesulfonyl chloride it is -13.25 cal deg⁻¹ mol⁻¹.[4][5] This difference is attributed to the probability of bond formation in the transition state rather than differences in solvent reorganization.[4]
The electronic effects of substituents on the aromatic ring of benzenesulfonyl chloride derivatives also provide a valuable point of comparison, highlighting the sensitivity of the reaction rate to the electronic environment of the sulfonyl group.
Conclusion
The kinetic analysis of the solvolysis of methanesulfonyl chloride provides a clear picture of its reactivity, predominantly governed by an SN2 mechanism. The data presented in this guide, including rate constants, activation parameters, and kinetic solvent isotope effects, offer a solid foundation for researchers and drug development professionals. The detailed experimental protocol for the conductimetric method provides a practical guide for reproducing and extending these studies. By understanding the kinetics and mechanism of its solvolysis, scientists can better predict and control the behavior of methanesulfonyl chloride in various synthetic applications.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to Sulfonate Leaving Groups: Mesylate vs. Tosylate vs. Triflate
In the realm of organic synthesis, the facility of a nucleophilic substitution or elimination reaction is critically dependent on the proficiency of the leaving group. Among the most effective and widely employed leaving groups are the sulfonates, which are esters of sulfonic acids. This guide provides a comprehensive comparison of three prominent sulfonate leaving groups: mesylate, tosylate, and triflate. This analysis, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in drug development to aid in the strategic selection of a leaving group for optimizing reaction outcomes.
The Fundamental Principle: Leaving Group Ability and Acidity
The efficacy of a leaving group is inversely correlated with its basicity; weaker bases are better leaving groups. A practical way to assess this is by examining the pKa of the conjugate acid of the leaving group. A lower pKa signifies a stronger acid, and consequently, a weaker, more stable conjugate base that is more capable of departing and stabilizing the negative charge it acquires upon leaving.[1][2][3][4][5][6]
Quantitative Comparison of Leaving Group Ability
The relative reactivity of mesylate, tosylate, and triflate as leaving groups is most effectively demonstrated through kinetic studies of nucleophilic substitution reactions, such as SN2 reactions. The rate of these reactions is directly influenced by the ability of the leaving group to depart.
| Leaving Group | Abbreviation | Structure of Leaving Group Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (krel) in SN2 Reaction[7] |
| Mesylate | OMs | CH₃SO₃⁻ | Methanesulfonic Acid (CH₃SO₃H) | ~ -1.2 to -2.0[8][9] | 1.00 |
| Tosylate | OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid (CH₃C₆H₄SO₃H) | ~ -1.3 to -7[8][10] | 0.70 |
| Triflate | OTf | CF₃SO₃⁻ | Trifluoromethanesulfonic Acid (CF₃SO₃H) | ~ -13 to -15[9][11] | 56,000 |
Note on Relative Rates: The relative rates presented are from a specific study and can vary depending on the substrate, nucleophile, solvent, and reaction conditions. However, the general trend of triflate being a significantly better leaving group than mesylate and tosylate is consistently observed. The slightly lower relative rate of tosylate compared to mesylate in this particular dataset may be subject to specific experimental conditions, as qualitatively, tosylate is often considered a slightly better or comparable leaving group to mesylate due to the resonance stabilization provided by the aryl group.
In-Depth Analysis of Each Leaving Group
Mesylate (OMs)
The mesylate group is derived from methanesulfonic acid. Its leaving group ability stems from the stability of the mesylate anion, which is resonance-stabilized. The methyl group is electron-donating, which slightly destabilizes the anion compared to the triflate group. Mesylates are readily prepared from alcohols and methanesulfonyl chloride (MsCl) and are a cost-effective choice for many applications.
Tosylate (OTs)
The tosylate group, derived from p-toluenesulfonic acid, is structurally similar to the mesylate group but includes a p-tolyl group instead of a methyl group. The aromatic ring provides additional resonance stabilization for the departing anion. Tosylates are also easily prepared from alcohols using p-toluenesulfonyl chloride (TsCl). They are often crystalline, which can facilitate the purification of intermediates.
Triflate (OTf)
Triflate, the conjugate base of the superacid trifluoromethanesulfonic acid (triflic acid), is one of the best leaving groups known in organic chemistry.[11] The powerful electron-withdrawing effect of the three fluorine atoms greatly stabilizes the triflate anion, making it an exceptionally weak base. This high reactivity makes triflates ideal for reactions involving unreactive substrates or for promoting difficult substitutions and eliminations. However, the high cost of triflic anhydride or triflyl chloride can be a limiting factor.
Experimental Protocols
The determination of the relative leaving group ability of mesylate, tosylate, and triflate typically involves kinetic studies of nucleophilic substitution reactions. A common experimental approach is to measure the rate of solvolysis or the rate of reaction with a common nucleophile under identical conditions.
General Experimental Protocol for Determining Relative Rates in an SN2 Reaction
This protocol outlines a general method for comparing the leaving group abilities of mesylate, tosylate, and triflate on a primary alkyl substrate.
1. Synthesis of Alkyl Sulfonates:
-
A primary alcohol (e.g., 1-butanol) is reacted with methanesulfonyl chloride, p-toluenesulfonyl chloride, and triflic anhydride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
The reactions are monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
The resulting alkyl mesylate, alkyl tosylate, and alkyl triflate are purified by column chromatography. The stereochemistry of the alcohol is retained in this step.[11]
2. Kinetic Measurements:
-
Equimolar solutions of each alkyl sulfonate and a nucleophile (e.g., sodium bromide) in a suitable solvent (e.g., acetone) are prepared.
-
The reactions are carried out in a constant temperature bath.
-
The progress of the reaction is monitored over time by a suitable analytical technique. One common method is to periodically withdraw aliquots from the reaction mixture and quench the reaction. The concentration of the halide product or the remaining alkyl sulfonate is then determined.
-
Alternatively, the formation of the precipitate (e.g., sodium sulfonate, which is less soluble in acetone than sodium bromide) can be monitored.[12]
-
For a more precise measurement, techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the concentrations of reactants and products at different time points.
-
Another method involves potentiometric titration of the reaction mixture with silver nitrate to determine the concentration of the formed halide ion.
3. Data Analysis:
-
The rate constants (k) for each reaction are determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law for an SN2 reaction (second-order kinetics).
-
The relative rates are then calculated by dividing the rate constant for each leaving group by the rate constant of the reference leaving group (in this case, mesylate).
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Chemical structures of mesylate, tosylate, and triflate anions.
Caption: Generalized SN2 reaction mechanism.
Caption: Synthesis of sulfonate esters from alcohols.
Conclusion
The choice between mesylate, tosylate, and triflate as a leaving group is a strategic decision in the design of an organic synthesis.
-
Mesylate is a reliable and cost-effective option for a wide range of transformations.
-
Tosylate offers similar reactivity to mesylate, with the potential advantage of forming crystalline intermediates, which can simplify purification.
-
Triflate is the undisputed champion of leaving groups, enabling reactions that are otherwise challenging or impossible. Its high reactivity, however, is matched by its high cost.
By understanding the principles of leaving group ability and considering the specific requirements of a reaction, researchers can select the most appropriate sulfonate ester to achieve their synthetic goals with high efficiency and yield.
References
- 1. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 - Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
- 5. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. rsc.org [rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
"MOM-Cl (methoxymethyl chloride) vs. methoxymethanesulfonyl chloride for alcohol protection"
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular complexity. For researchers, scientists, and drug development professionals, the choice of a suitable protecting group for alcohols is a critical decision that can significantly impact reaction yields, chemoselectivity, and overall efficiency. This guide provides an objective comparison between two common reagents employed for alcohol protection: Methoxymethyl chloride (MOM-Cl) and Methanesulfonyl chloride (Ms-Cl), offering insights into their respective performance, supported by experimental data and detailed protocols.
While both reagents serve to mask the reactivity of hydroxyl groups, they do so through the formation of fundamentally different functional groups: MOM-Cl forms a methoxymethyl ether, whereas Ms-Cl generates a methanesulfonate (mesylate) ester. This distinction governs their relative stability and the conditions required for their removal.
Performance Comparison
The choice between MOM-Cl and Ms-Cl hinges on the specific requirements of the synthetic route, including the stability of the substrate to acidic or basic conditions and the desired orthogonality with other protecting groups present in the molecule.
| Feature | Methoxymethyl Chloride (MOM-Cl) | Methanesulfonyl Chloride (Ms-Cl) |
| Protecting Group | Methoxymethyl (MOM) ether | Methanesulfonate (Mesylate) ester |
| Protection Conditions | Typically basic, e.g., N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM)[1] | Basic, e.g., triethylamine (TEA) or pyridine in DCM[2] |
| Stability | Stable to a wide pH range (pH 4-12), strong bases, nucleophiles, and many oxidizing and reducing agents.[3] | Stable to acidic conditions.[2] |
| Lability | Cleaved under acidic conditions (e.g., HCl in methanol).[4][5] | Generally stable to acidic and basic conditions; more commonly used as a leaving group.[6] |
| Deprotection | Acid-catalyzed hydrolysis.[4] | Reductive cleavage (e.g., sodium amalgam).[2] |
| Key Advantage | Robust protection under a variety of non-acidic conditions. | Stability in acidic media. |
| Key Disadvantage | MOM-Cl is a known carcinogen and requires careful handling.[1][7] | The resulting mesylate is a good leaving group, which can lead to undesired substitution or elimination reactions.[6] |
Experimental Protocols
Protection of a Primary Alcohol using MOM-Cl
Reaction: R-CH₂-OH + MOM-Cl → R-CH₂-O-MOM
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).[1]
-
Add methoxymethyl chloride (MOM-Cl, 1.2 equiv) dropwise to the solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.
Deprotection of a MOM-ether
Reaction: R-CH₂-O-MOM → R-CH₂-OH
Procedure:
-
Dissolve the MOM-protected alcohol in methanol (0.1 M).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[5]
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected alcohol.
Protection of a Primary Alcohol using Ms-Cl
Reaction: R-CH₂-OH + Ms-Cl → R-CH₂-O-Ms
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (TEA, 1.5 equiv).[2]
-
Add methanesulfonyl chloride (Ms-Cl, 1.2 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude mesylate, which can often be used in the next step without further purification.
Deprotection of a Methanesulfonate (Mesylate)
Reaction: R-CH₂-O-Ms → R-CH₂-OH
Procedure:
-
Prepare a 2% sodium amalgam by carefully adding sodium metal to mercury under an inert atmosphere.
-
To a solution of the mesylate (1.0 equiv) in anhydrous methanol, add the 2% sodium amalgam (excess).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, decant the methanol solution from the mercury.
-
Quench the reaction carefully with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected alcohol.
Visualizing the Pathways
To further elucidate the chemical transformations involved, the following diagrams illustrate the protection and deprotection workflows.
Conclusion
The selection of an appropriate protecting group is a nuanced decision that requires careful consideration of the overall synthetic strategy. MOM-Cl provides a reliable method for protecting alcohols under a broad range of non-acidic conditions, forming a stable ether linkage. However, its carcinogenicity necessitates stringent safety precautions. Conversely, Ms-Cl forms a methanesulfonate ester that is stable to acid but can act as a leaving group, a property that can be either advantageous or detrimental depending on the desired subsequent transformations. While mesylates are less commonly employed solely as protecting groups, their unique reactivity profile offers synthetic utility. Ultimately, the optimal choice between MOM-Cl and Ms-Cl will be dictated by the specific chemical environment of the substrate and the planned reaction sequence.
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. MOM Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to Modern Reagents for the Sulfonylation of Alcohols
The sulfonylation of alcohols, a fundamental transformation in organic synthesis, converts the hydroxyl group into a sulfonate ester. This conversion is of paramount importance as it transforms a poor leaving group (hydroxyl) into an excellent one, facilitating a wide range of subsequent nucleophilic substitution and elimination reactions. For researchers, scientists, and professionals in drug development, the choice of sulfonylation reagent is critical, impacting reaction efficiency, substrate compatibility, and overall synthetic strategy. This guide provides an objective comparison of modern reagents for the sulfonylation of alcohols, supported by experimental data and detailed protocols.
Comparison of Modern Sulfonylation Reagents
The landscape of alcohol sulfonylation has evolved from traditional methods to more sophisticated catalytic and dehydroxylative approaches. This section compares the performance of several key modern methods.
Data Summary
The following tables summarize the performance of various sulfonylation reagents across different alcohol substrates.
Table 1: Ytterbium(III)-Catalyzed Tosylation of Alcohols [1][2]
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | 1-Octanol | 0.5 | 95 |
| 2 | 2-Octanol | 2 | 88 |
| 3 | Cyclohexanol | 1 | 92 |
| 4 | Benzyl alcohol | 0.25 | 98 |
| 5 | Cinnamyl alcohol | 0.5 | 96 |
| 6 | 1-Phenylethanol | 3 | 85 |
Table 2: Dehydroxylative Sulfonylation with Ph₃P/ICH₂CH₂I and Sulfinates [3][4][5]
| Entry | Alcohol Substrate | Sulfinate Source | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | PhSO₂Na | 15 | 92 |
| 2 | 4-Methoxybenzyl alcohol | PhSO₂Na | 15 | 95 |
| 3 | 4-Nitrobenzyl alcohol | PhSO₂Na | 15 | 89 |
| 4 | Cinnamyl alcohol | PhSO₂Na | 15 | 91 |
| 5 | 1-Octanol | PhSO₂Na | 60 | 75 |
| 6 | Cyclohexanol | PhSO₂Na | 120 | 68 |
Table 3: Amine-Free Sulfonylation with 4-Methylpyridine N-Oxide [6][7][8][9]
| Entry | Alcohol Substrate | Sulfonylating Agent | Time (h) | Yield (%) |
| 1 | (-)-Menthol | MsCl | 2 | 98 |
| 2 | 1-Adamantylmethanol | TsCl | 3 | 95 |
| 3 | Geraniol | MsCl | 1 | 97 |
| 4 | Benzyl alcohol | TsCl | 2 | 96 |
| 5 | 2-Phenylethanol | MsCl | 2 | 99 |
Table 4: Indium-Catalyzed Sulfonylation of Alcohols [10][11][12]
| Entry | Alcohol Substrate | Sulfonylating Agent | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | TsCl | 10 | 79 |
| 2 | Benzyl alcohol | TsCl | 10 | 74 |
| 3 | Cyclohexanol | BsCl | 12 | 68 |
| 4 | 1-Octanol | TsCl | 12 | 72 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.
Protocol 1: Ytterbium(III)-Catalyzed Tosylation of an Alcohol[1]
To a solution of toluenesulfonic anhydride (1.2 equiv.) in CH₂Cl₂ (2 mL), Yb(OTf)₃ (16 µmol) is added, and the suspension is stirred for 10 minutes until the solid dissolves. The alcohol (1.0 equiv.) is then added to the solution. The reaction progress is monitored by TLC. Upon completion, the mixture is poured into a saturated NaHCO₃ solution and extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over Na₂SO₄, and the solvent is evaporated. The crude product is purified by short column chromatography on silica gel.
Protocol 2: Dehydroxylative Sulfonylation of an Alcohol[3][4]
To a solution of the alcohol (0.2 mmol), sodium sulfinate (3.0 equiv.), and triphenylphosphine (1.4 equiv.) in DMF (1.2 mL) is added 1,2-diiodoethane (1.4 equiv.) under a nitrogen atmosphere. The mixture is stirred at 80 °C for 15 minutes. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Protocol 3: Amine-Free Sulfonylation of an Alcohol with 4-Methylpyridine N-Oxide[7]
To a stirred suspension of the alcohol (0.640 mmol, 1.0 equiv.), 4-methylpyridine N-oxide (20 mol%), and molecular sieves 4Å (300 mg) in CH₂Cl₂ (0.8 mL) is added methanesulfonyl chloride (1.09 mmol, 1.7 equiv.). The mixture is stirred at room temperature for 2 hours. The reaction is quenched with 1 M aq HCl (10 mL), and the mixture is extracted with Et₂O (3 x 10 mL). The combined organic extracts are washed with H₂O (30 mL) and saturated brine (30 mL), then dried and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Protocol 4: Indium-Catalyzed Sulfonylation of an Alcohol[10]
To a solution of the alcohol (0.5 mmol) and p-toluenesulfonyl chloride (0.5 mmol) in MeCN (1 mL) is added indium powder (0.05 mmol). The reaction mixture is stirred at an elevated temperature as required. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is recovered by centrifugation, and the supernatant is concentrated. The crude product is then purified by column chromatography.
Reaction Mechanisms and Workflows
Visual representations of the reaction pathways provide a clearer understanding of the underlying chemistry.
Caption: Catalytic cycle of Yb(OTf)₃-catalyzed tosylation.
Caption: Proposed mechanism for dehydroxylative sulfonylation.
Caption: Catalytic cycle for amine-free sulfonylation.
Caption: Simplified mechanism for indium-catalyzed sulfonylation.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols [organic-chemistry.org]
- 3. Dehydroxylative Sulfonylation of Alcohols [organic-chemistry.org]
- 4. Dehydroxylative Sulfonylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine-free silylation of alcohols under 4-methylpyridine N-oxide-catalyzed conditions [ouci.dntb.gov.ua]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters [organic-chemistry.org]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
A Comparative Guide to the Electrochemical Characterization of Methanesulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of methanesulfonyl chloride and its derivatives, offering valuable insights for their application in various scientific and pharmaceutical contexts. The following sections detail experimental data, standardized protocols for electrochemical analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Methanesulfonyl Chloride and its Significance
Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound widely employed in organic synthesis, particularly for the formation of methanesulfonates (mesylates) and methanesulfonamides.[1][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] The sulfonyl group is a key functional moiety in a diverse range of therapeutic agents, influencing their biological activity and physicochemical properties.[3][4][5] Understanding the electrochemical behavior of methanesulfonyl chloride and its derivatives is crucial for developing novel synthetic methodologies, elucidating reaction mechanisms, and designing new drug candidates.[6][7]
Comparative Electrochemical Data
The electrochemical characterization of sulfonyl chlorides, typically through techniques like cyclic voltammetry, provides valuable information about their reduction and oxidation potentials, electron transfer kinetics, and reaction mechanisms. The cleavage of the sulfur-chlorine bond is a key process in the electrochemical reduction of these compounds.[8][9]
| Compound | Peak Reduction Potential (Ep,c) vs. Reference Electrode | Experimental Conditions | Reference |
| Methanesulfonyl Chloride | -0.355 to -0.414 V vs. NHE (calculated redox potential) | Pulse radiolysis in aqueous solution. | |
| Benzenesulfonyl Chloride | -0.92 V vs. SCE | Rotating glassy carbon electrode in acetonitrile with 0.1 M TEAP. | [8] |
| p-Methylbenzenesulfonyl Chloride | -1.12 V vs. SCE | Rotating glassy carbon electrode in acetonitrile with 0.1 M TEAP. | [8] |
| 2-Nitrobenzenesulfonyl Chloride | -0.65 V vs. Fc/Fc+ | Glassy carbon electrode in acetonitrile with 0.1 M nBu4NPF6. | [9] |
| 3-Nitrobenzenesulfonyl Chloride | -0.75 V vs. Fc/Fc+ | Glassy carbon electrode in acetonitrile with 0.1 M nBu4NPF6. | [9] |
| 4-Nitrobenzenesulfonyl Chloride | -0.68 V vs. Fc/Fc+ | Glassy carbon electrode in acetonitrile with 0.1 M nBu4NPF6. | [9] |
Note: Direct comparison of the peak potentials should be made with caution due to the different experimental conditions and reference electrodes used in the cited studies. For a definitive comparison, it is recommended to analyze the compounds under identical experimental conditions.
Experimental Protocols
A standardized protocol for the electrochemical characterization of methanesulfonyl chloride and its derivatives using cyclic voltammetry is outlined below. This protocol is a composite of best practices derived from various studies on the electrochemistry of organic and sulfonyl compounds.
Protocol: Cyclic Voltammetry of Sulfonyl Chlorides
1. Objective: To determine the reduction and/or oxidation potentials of methanesulfonyl chloride and its derivatives and to qualitatively assess the reversibility of the electrochemical processes.
2. Materials and Reagents:
- Working Electrode: Glassy carbon electrode (GCE) or Platinum electrode.
- Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
- Counter Electrode: Platinum wire or graphite rod.
- Electrochemical Cell.
- Potentiostat.
- Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous grade.
- Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M concentration.
- Analyte: Methanesulfonyl chloride and its derivatives (1-5 mM concentration).
- Inert gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation.
3. Procedure:
- Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.
- Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Prepare stock solutions of the analytes.
- Electrochemical Measurement:
- Assemble the three-electrode cell with the prepared electrolyte solution.
- Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
- Record a background cyclic voltammogram of the electrolyte solution.
- Add a known concentration of the analyte to the cell and record the cyclic voltammogram over a suitable potential range.
- Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
- Data Analysis: Determine the peak potentials (anodic and cathodic) and peak currents from the voltammograms. Analyze the peak separation and the relationship between peak current and the square root of the scan rate to assess the reversibility and diffusion control of the process.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a relevant biological signaling pathway where sulfonyl-containing compounds play a role, and a general workflow for the electrochemical characterization of these compounds.
Caption: Role of sulfonyl-containing drugs in modulating insulin signaling pathways.[3][4][5]
Caption: General workflow for the electrochemical characterization of sulfonyl chlorides.
Conclusion
The electrochemical characterization of methanesulfonyl chloride and its derivatives provides fundamental insights into their reactivity and potential applications. This guide offers a framework for comparing these compounds through standardized electrochemical methods. The provided data, though not exhaustive, highlights the influence of molecular structure on the electrochemical properties of sulfonyl chlorides. The visualization of a relevant signaling pathway underscores the importance of sulfonyl-containing compounds in drug discovery. For a conclusive comparative analysis, it is imperative that researchers conduct electrochemical studies under uniform experimental conditions.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. arkema.com [arkema.com]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actachemscand.org [actachemscand.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride
Disclaimer: The following procedures are based on available safety data for Methanesulfonyl Chloride (MsCl). It is assumed that the disposal protocols for the closely related compound, methoxymethanesulfonyl chloride, are comparable. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.
Proper handling and disposal of methanesulfonyl chloride are critical to ensure laboratory safety and environmental protection. This document provides a step-by-step guide for its safe disposal, alongside essential safety information.
Immediate Safety and Handling Precautions
Methanesulfonyl chloride is a corrosive and toxic substance that can cause severe burns and is fatal if inhaled.[1][2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][3] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Eye Protection: Safety goggles and a face shield.[3]
-
Body Protection: A chemical-resistant lab coat or apron.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for methanesulfonyl chloride.
| Property | Value | Source |
| LD50 Oral (Rat) | 250 mg/kg | [1][2] |
| LD50 Dermal (Rabbit) | 200 - 2000 mg/kg | [1] |
| LC50 Inhalation (Rat) | 111.7 mg/m³ (4 h) | [1] |
| Boiling Point | 161°C (literature) | [2] |
| Melting Point | -32°C | [2] |
| Flash Point | >110°C | [2] |
| Specific Gravity | ~1.480 | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of methanesulfonyl chloride waste.
Neutralization of Small Quantities of Uncontaminated Methanesulfonyl Chloride
For small amounts of uncontaminated methanesulfonyl chloride, a careful neutralization process can be performed. This should only be carried out by trained personnel in a controlled environment.
Methodology:
-
Preparation: Work in a chemical fume hood. Prepare a large container of a basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. Place the container in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the methanesulfonyl chloride to the basic solution with constant stirring. The reaction is exothermic and will release corrosive fumes. Do not add the base to the sulfonyl chloride.
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal of Contaminated Methanesulfonyl Chloride and Spill Residues
Contaminated methanesulfonyl chloride, or materials used to clean up spills, must be treated as hazardous waste.
Methodology:
-
Containment: In the event of a spill, evacuate the area and ensure proper ventilation.[3][5] Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[2][3][5] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled hazardous waste container.[5]
-
Decontamination: Decontaminate the spill area with a suitable neutralizing agent, such as a sodium bicarbonate solution.[3]
-
Waste Disposal: The sealed container of hazardous waste must be disposed of through an approved waste disposal plant.[4] Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Logical Workflow for Methanesulfonyl Chloride Disposal
Caption: Logical workflow for the proper disposal of methanesulfonyl chloride.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. ammol.org [ammol.org]
- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
Safety Protocols for Handling Methoxymethanesulfonyl Chloride: Essential Guidance
Researchers, scientists, and drug development professionals must exercise extreme caution when handling methoxymethanesulfonyl chloride. Due to the limited availability of specific safety data for this compound in public resources, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer before any handling, storage, or disposal activities.
The information typically found in an SDS is critical for ensuring laboratory safety and includes detailed descriptions of physical and chemical properties, potential hazards, first-aid measures, and recommendations for personal protective equipment (PPE). Extrapolating safety procedures from structurally similar but different compounds, such as methanesulfonyl chloride, is not a safe or acceptable practice and could result in serious harm.
General Best Practices for Handling Hazardous Chemicals
While awaiting the specific SDS for this compound, laboratory personnel should adhere to general best practices for handling potentially hazardous and reactive chemicals. These universally accepted protocols are designed to minimize risk and create a safe working environment.
Engineering Controls and Work Environment
A fundamental aspect of laboratory safety is the use of appropriate engineering controls to minimize exposure to hazardous substances.
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors, which may be toxic or corrosive.[1]
-
Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to protect personnel from chemical splashes, inhalation, and skin contact. The following table outlines standard PPE recommendations that are likely to be relevant for handling sulfonyl chlorides, but this must be verified against the specific SDS for this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield | Protects against splashes and corrosive vapors that can cause severe eye damage.[2][3] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact, which can lead to burns, irritation, or allergic reactions.[1][2] |
| Body | Chemical-resistant lab coat or apron | Protects against spills and contamination of personal clothing.[1][2] |
| Respiratory | NIOSH-approved respirator | May be required if engineering controls are insufficient or during emergency situations. The specific type of respirator cartridge should be selected based on the chemical's vapor pressure and exposure limits as defined in the SDS.[2] |
| Feet | Closed-toe shoes | Protects feet from spills. |
Procedural Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals. This should be adapted based on the specific guidance in the this compound SDS.
Caption: General workflow for handling hazardous chemicals.
Spill and Emergency Response
In the event of a spill, immediate and appropriate action is crucial. The specific procedure will be detailed in the SDS. However, general guidelines include:
-
Evacuate: Immediately evacuate the affected area.[1]
-
Alert: Notify colleagues and laboratory safety personnel.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain (if safe to do so): For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][3] Do not use combustible materials.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and water.[1][2] Containers should be tightly sealed.[1][2]
-
Disposal: Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4] Do not dispose of down the drain.[3]
Disclaimer: This information is intended as a general guide and is not a substitute for the specific Safety Data Sheet (SDS) for this compound. Always prioritize the information provided by the chemical manufacturer.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
